Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid, a valuable...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid, a valuable building block in medicinal chemistry. The azetidine motif is of growing importance in drug discovery, offering unique structural and physicochemical properties that can enhance the pharmacological profiles of therapeutic agents.[1][2][3] This guide details a strategic approach commencing with the synthesis of the key intermediate, 3-(fluoromethyl)azetidine, followed by its functionalization to yield the final target compound. The described methodologies are supported by established chemical principles and aim to provide a practical and reproducible framework for researchers in the field.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as critical structural motifs in modern drug design.[4] Their inherent ring strain and non-planar geometry impart a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Furthermore, the presence of the nitrogen atom provides a handle for introducing diverse functionalities and can improve pharmacokinetic properties such as solubility and metabolic stability.[3] The incorporation of a fluoromethyl group at the 3-position of the azetidine ring can further modulate the molecule's electronic properties and bioavailability.
The target molecule, 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid, combines the desirable features of the fluorinated azetidine scaffold with a butanoic acid side chain, a common pharmacophore that can participate in various biological interactions. This guide outlines a logical and efficient synthetic strategy to access this compound, providing detailed experimental procedures and rationale for each step.
Overall Synthetic Strategy
The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid is strategically divided into two main stages:
Synthesis of the Key Intermediate: 3-(Fluoromethyl)azetidine. This stage focuses on the construction of the core azetidine ring bearing the crucial fluoromethyl substituent. The synthesis begins with a commercially available starting material and proceeds through a series of transformations to yield the Boc-protected 3-(fluoromethyl)azetidine, which is then deprotected.
N-Alkylation and Hydrolysis. The second stage involves the functionalization of the azetidine nitrogen. This is achieved through an N-alkylation reaction with an appropriate 2-bromobutanoate ester, followed by hydrolysis of the resulting ester to afford the final carboxylic acid product.
Figure 1: Overall synthetic workflow for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid.
Part 1: Synthesis of 3-(Fluoromethyl)azetidine
The synthesis of the pivotal 3-(fluoromethyl)azetidine intermediate is accomplished in two key steps: fluorination of a hydroxymethyl precursor followed by removal of the Boc protecting group.
Step 1.1: Synthesis of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
The introduction of the fluorine atom is achieved via a nucleophilic substitution reaction on the corresponding alcohol. While various fluorinating agents can be employed, the use of diethylaminosulfur trifluoride (DAST) or similar reagents is a common strategy. A related patent describes the use of triethylamine trihydrofluoride for a similar transformation, which can help minimize hydrolysis byproducts.[5]
Experimental Protocol:
To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Table 1: Representative data for the fluorination reaction.
Step 1.2: Deprotection of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
The Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions to yield the free amine. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.[6]
Experimental Protocol:
Dissolve tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 eq) in DCM.
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
Filter the solid and wash with cold diethyl ether.
To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with a suitable organic solvent (e.g., DCM or chloroform).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate carefully to yield 3-(fluoromethyl)azetidine. Note: Due to the volatility of the free amine, it is often used directly in the next step or stored as its salt.
Part 2: N-Alkylation and Hydrolysis
With the 3-(fluoromethyl)azetidine in hand, the final steps involve the attachment of the butanoic acid side chain.
A Technical Guide to the Physicochemical Properties of Fluoroalkyl Azetidine Derivatives: Harnessing the Fluorine Advantage in Drug Discovery
Abstract The strategic incorporation of small, strained heterocycles and fluorine atoms has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the physicochemical properties o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of small, strained heterocycles and fluorine atoms has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the physicochemical properties of fluoromethyl azetidine derivatives, a class of compounds gaining prominence for their ability to confer unique and advantageous characteristics to drug candidates. We will explore the nuanced effects of the fluoromethyl group on critical drug-like properties, including basicity (pKa), lipophilicity (logP/D), aqueous solubility, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the rational design and application of these valuable scaffolds. We will delve into the causality behind experimental choices for property measurement and provide detailed protocols and data interpretation strategies to empower informed decision-making in drug discovery programs.
Introduction: The Strategic Alliance of Azetidine and Fluorine
The azetidine ring, a four-membered saturated heterocycle, has emerged as a desirable structural motif in drug design.[1] Its inherent ring strain and non-planar, puckered conformation provide a level of three-dimensional complexity that can enhance binding to biological targets and offer novel intellectual property.[2] Azetidines serve as conformationally restricted analogues of more flexible acyclic amines or larger heterocyclic systems, often leading to improved selectivity and reduced off-target effects.[1]
Parallel to the rise of strained rings, fluorine has earned its reputation as a "magical element" in medicinal chemistry. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] Strategic fluorination can alter molecular conformation, block metabolic pathways, and fine-tune basicity and lipophilicity.[5][6]
This guide focuses on the intersection of these two powerful strategies: the properties of azetidine derivatives bearing a fluoromethyl substituent. By examining how this specific structural modification impacts key drug-like parameters, we can develop a predictive understanding to guide the design of next-generation therapeutics with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
The Impact of the Fluoroalkyl Group on Key Physicochemical Properties
The introduction of a fluoromethyl group (-CH₂F) in place of a methyl group (-CH₃) on an azetidine ring initiates a cascade of electronic and steric effects that reverberate through the molecule's entire physicochemical profile.
Basicity (pKa): Taming the Azetidine Nitrogen
The basicity of the azetidine nitrogen is a critical parameter, influencing target binding, solubility, and potential liabilities such as hERG channel affinity. The pKa of unsubstituted azetidine is approximately 11.3, making it a relatively strong base.[7][8] For many applications, attenuating this basicity is desirable.
The fluoromethyl group, with its strongly electronegative fluorine atom, exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the azetidine nitrogen, making its lone pair of electrons less available for protonation and thereby lowering the pKa.[9] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the nitrogen.[9][10]
Table 1: Comparative pKa Values of Substituted Saturated Heterocycles
Note: Estimated values are based on the known effects of fluorine on the pKa of similar cyclic amines.
This predictable modulation of pKa is a powerful tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH (7.4), optimizing its interaction with targets and improving its overall pharmacokinetic profile.
Lipophilicity (logP/logD): A Complex Interplay
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of permeability, solubility, and metabolic clearance.[11] The effect of fluorination on lipophilicity is not always straightforward and can result in either an increase or a decrease in logP.[12][13][14]
While a single fluorine atom is often considered a "lipophilic hydrogen," the introduction of a fluoromethyl group can lead to a decrease in lipophilicity compared to a methyl group. This is due to the creation of a polarized C-F bond, which can lead to intramolecular interactions and alter the molecule's surface properties. In some cases, fluorinated cyclic compounds can exhibit a "Janus face" character, with distinct hydrophobic and hydrophilic surfaces, leading to unusually high hydrophilicity for their size.[12]
Table 2: Predicted Lipophilicity of Substituted Azetidines
Note: cLogP values are computationally predicted and serve as a relative comparison.
The choice of where to place the fluoromethyl group on the azetidine ring can therefore be used to subtly modulate the compound's lipophilicity to achieve the optimal balance for membrane permeability and aqueous solubility.
Metabolic Stability: Blocking Sites of Oxidation
A major advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[5][15] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily.[6][15]
By replacing a hydrogen atom at a known site of metabolic vulnerability with fluorine (a strategy known as "metabolic blocking"), chemists can prevent or slow down the breakdown of a drug, leading to a longer half-life, increased bioavailability, and a lower required dose.[5][16] The fluoromethyl group can serve as a metabolically robust replacement for a methyl or ethyl group, which are often susceptible to oxidation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conformational Analysis: Directing Exit Vectors
The azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain.[2] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents. The energetic preference for a substituent to occupy one position over the other influences the overall three-dimensional shape of the molecule and how it presents its functional groups for interaction with a target protein.
A substituent at the 3-position is expected to significantly influence the ring's puckering.[2] For a bulky group, the pseudo-equatorial position is generally favored to minimize steric clashes.[2] The fluoromethyl group, while sterically similar to a methyl group, has different electronic properties that can subtly influence the conformational equilibrium. Understanding the preferred conformation is crucial for structure-based drug design, as it dictates the "exit vector" for other substituents on the ring.
Experimental and Computational Protocols
To accurately characterize fluoromethyl azetidine derivatives, a combination of experimental and computational methods is employed.
Determination of Basicity (pKa)
Protocol: Potentiometric Titration
This is the gold standard for pKa determination, providing high accuracy.
Preparation: Accurately weigh ~1-5 mg of the hydrochloride salt of the fluoromethyl azetidine derivative. Dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.
Instrumentation: Use a calibrated pH meter with a suitable micro-electrode.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments.
Data Collection: Record the pH after each addition of titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Alternatively, use specialized software to calculate the pKa from the titration curve.
Trustworthiness: The self-validating nature of this protocol lies in the calibration of the pH meter with standard buffers before each experiment and the use of a standardized titrant. The sigmoidal shape of the titration curve provides a clear visual confirmation of the acid-base transition.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
Protocol: HPLC-Based logP Determination
This method is faster and requires less material than the traditional shake-flask method, making it suitable for drug discovery settings.
Principle: The method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its known logP value.
Calibration: A set of standard compounds with well-established logP values is injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.
Sample Analysis: The fluoromethyl azetidine derivative is dissolved in a suitable solvent and injected onto the same HPLC system under identical conditions (mobile phase, flow rate, temperature).
Calculation: The retention time of the test compound is measured, and its k' is calculated. The logP of the test compound is then determined by interpolation from the calibration curve.
Causality: The choice of a reverse-phase C18 column is deliberate; the nonpolar stationary phase mimics the lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer. This direct relationship between retention and lipophilicity is the foundation of the method's accuracy.
In Vitro Metabolic Stability Assay
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is a standard in vitro model to predict in vivo metabolic clearance.
Materials: Test compound, human liver microsomes (HLMs), NADPH (cofactor), phosphate buffer (pH 7.4), positive control compound (e.g., testosterone, known to be rapidly metabolized), and a quenching solution (e.g., cold acetonitrile with an internal standard).
Incubation: Pre-warm a solution of HLMs in phosphate buffer at 37°C. Add the test compound (typically at a final concentration of 1 µM). Initiate the metabolic reaction by adding NADPH.
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is immediately stopped by adding the cold acetonitrile quenching solution. This precipitates the microsomal proteins.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.[15]
Trustworthiness: Including a positive control (testosterone) validates that the microsomes and cofactor are active. A time-zero sample serves as the baseline (100%) for the compound before any metabolism occurs. The use of an internal standard in the LC-MS/MS analysis corrects for any variations in sample processing and instrument response.
Conclusion and Future Outlook
Fluoromethyl azetidine derivatives represent a powerful and versatile scaffold for modern drug discovery. The strategic placement of the fluoromethyl group provides medicinal chemists with a sophisticated tool to fine-tune multiple physicochemical properties simultaneously. By attenuating basicity, modulating lipophilicity, and enhancing metabolic stability, these derivatives can overcome many of the common hurdles encountered in lead optimization.
The principles and protocols outlined in this guide provide a framework for the rational design and evaluation of these compounds. As our understanding of the subtle interplay between fluorine's electronic effects and the conformational constraints of the azetidine ring continues to grow, we can anticipate the development of even more sophisticated molecular designs. The continued exploration of fluoromethyl azetidines and other novel fluorinated motifs will undoubtedly lead to the discovery of safer and more effective medicines.
References
Holovach, S., Melnykov, K.P., Skreminskiy, A., Herasymchuk, M. et al. (2021). A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate.
Liashuk, O.S. et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate.
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles.
van der Born, D. et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition.
van der Born, D. et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie.
BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
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Bull, J. A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
DiRico, K. J. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
Doyle, A. G. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Doyle, A. G. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
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BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
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Bull, J. A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications.
Gembus, V. et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate.
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Overberger, C. G. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Deep Blue Repositories.
Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
The Discovery and Development of Imlunestrant (LY3484356): A Next-Generation Oral SERD for ER+ Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals Abstract The emergence of resistance to endocrine therapies, frequently driven by mutations in the estrogen receptor 1 (ESR1) gene, represents a signif...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of resistance to endocrine therapies, frequently driven by mutations in the estrogen receptor 1 (ESR1) gene, represents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This guide provides an in-depth technical overview of the discovery and development of Imlunestrant (LY3484356), a novel, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD). We will explore the scientific rationale that guided its development, from the limitations of existing therapies to its preclinical characterization and extensive clinical evaluation. This document will detail the mechanism of action, key experimental data, and the clinical trial results that have established Imlunestrant as a significant therapeutic advancement for patients with ER+, HER2-negative advanced or metastatic breast cancer.
Introduction: The Unmet Need in ER+ Breast Cancer Therapy
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] For decades, endocrine therapies that target the ER signaling pathway have been the cornerstone of treatment.[2][3] These therapies primarily include aromatase inhibitors (AIs), which block estrogen synthesis, and selective estrogen receptor modulators (SERMs) like tamoxifen.[1] While effective, a substantial number of patients eventually develop resistance, leading to disease progression.[2][3]
A key mechanism of acquired resistance is the development of activating mutations in the ESR1 gene.[4] These mutations lead to ligand-independent, constitutive activation of the estrogen receptor, rendering therapies that target estrogen production or competitively inhibit estrogen binding less effective.[5] The first-generation SERD, fulvestrant, was developed to address this by not only antagonizing the ER but also promoting its degradation.[3][6] However, fulvestrant's clinical utility is hampered by its poor pharmacokinetic properties, requiring intramuscular administration and resulting in suboptimal systemic exposure.[3][5][6] These limitations underscored the urgent need for a potent, orally bioavailable SERD with a more favorable pharmacological profile.[3][7][8]
Imlunestrant (LY3484356): A Designed Solution
Imlunestrant (LY3484356) was engineered to overcome the shortcomings of previous endocrine therapies.[9] It is a next-generation, orally active and brain-penetrant selective estrogen receptor degrader designed for continuous ER target inhibition.[1][5][10] Its development was guided by the goal of creating a pure ER antagonist that potently degrades both wild-type (WT) and mutant ERα.[9][11]
Mechanism of Action
Imlunestrant exerts its anti-tumor effects through a dual mechanism:
ER Antagonism: It competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent transcriptional activation of genes that promote cell proliferation, such as MYC, Cyclin D1, and BCL2.[12]
ER Degradation: Upon binding, Imlunestrant induces a conformational change in the ERα protein. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the degradation of the receptor.[12][13] This reduction in the total cellular pool of ERα effectively shuts down the estrogen signaling pathway, even in the presence of activating ESR1 mutations.[13][14]
This dual action of potent antagonism and degradation makes Imlunestrant effective against both wild-type and mutant forms of the estrogen receptor.[2]
Figure 1: Mechanism of Action of Imlunestrant.
Preclinical Development and Characterization
The preclinical evaluation of Imlunestrant established its potency, selectivity, and in vivo activity, providing a strong rationale for clinical investigation.
In Vitro Potency and Selectivity
Imlunestrant demonstrated high binding affinity to both wild-type and mutant ERα.[1] Receptor-ligand competition binding assays were performed to determine its inhibitory constant (Ki).
Table 1: Imlunestrant Binding Affinity to Estrogen Receptors.
Furthermore, Imlunestrant proved to be a potent degrader of both wild-type and mutant ERα proteins in various breast cancer cell lines, with IC50 values in the low nanomolar range.[11] In cell proliferation assays, Imlunestrant effectively inhibited the growth of ER+ breast cancer cell lines, including those harboring ESR1 mutations.[1][2][11]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Imlunestrant was evaluated in vivo using patient-derived xenograft (PDX) models. In a PDX model with the Y537S ESR1 mutation, Imlunestrant treatment resulted in significant tumor regression and outperformed fulvestrant.[2][15] Transcriptomic analysis of these tumors revealed enhanced cell cycle arrest and a marked downregulation of estrogen-responsive genes following Imlunestrant treatment.[2][15]
A key feature of Imlunestrant is its ability to cross the blood-brain barrier, a significant advantage over fulvestrant which has limited brain exposure.[5][12] In preclinical models of ER+ intracranial tumors, Imlunestrant demonstrated improved survival compared to other SERDs.[1][16]
Combination Therapy Studies
Preclinical studies also explored the synergistic potential of Imlunestrant with other targeted therapies. Enhanced tumor growth inhibition was observed when Imlunestrant was combined with:
These findings provided a strong rationale for evaluating these combinations in clinical trials.[1]
Figure 2: Preclinical Development Workflow for Imlunestrant.
Clinical Development: The EMBER Program
The clinical development of Imlunestrant has been primarily conducted through the EMBER series of trials, which have evaluated its safety, pharmacokinetics, and efficacy as both a monotherapy and in combination with other agents.
Phase I/Ib EMBER Study
The first-in-human EMBER study (NCT04188548) was a Phase Ia/Ib trial that established the recommended Phase II dose (RP2D) of 400 mg once daily.[17] The study enrolled patients with ER+/HER2- advanced breast cancer and endometrial endometrioid cancer.[17]
Key Findings:
Safety: Imlunestrant was well-tolerated, with the most common treatment-emergent adverse events being low-grade nausea, fatigue, and diarrhea.[17][18] No dose-limiting toxicities were observed.[17]
Pharmacokinetics: The pharmacokinetic profile was favorable, with dose-proportional increases in exposure.[17][18] At the RP2D, steady-state plasma concentrations exceeded the levels associated with efficacy in preclinical models.[17][18]
Efficacy: Encouraging preliminary anti-tumor activity was observed in a heavily pretreated patient population, including those who had previously received a CDK4/6 inhibitor and fulvestrant.[17] The clinical benefit rate (CBR) was 42.1% for monotherapy across all dose levels.[17]
Phase III EMBER-3 Trial
The pivotal EMBER-3 trial (NCT04975308) was a randomized, open-label Phase III study that evaluated Imlunestrant in patients with ER+/HER2-, locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy.[18][19][20] The trial had three arms:
Imlunestrant monotherapy
Standard of care endocrine therapy (fulvestrant or exemestane)
Imlunestrant in combination with the CDK4/6 inhibitor abemaciclib[20][21]
Table 2: Key Progression-Free and Overall Survival Results from the EMBER-3 Trial.
The EMBER-3 results demonstrated a statistically significant improvement in progression-free survival for Imlunestrant monotherapy compared to standard of care in patients with ESR1 mutations.[10][20] Furthermore, the combination of Imlunestrant and abemaciclib showed a significant PFS benefit in all patients, regardless of ESR1 mutation status.[10][20][21] These results established Imlunestrant, both as a monotherapy for ESR1-mutated disease and in combination with abemaciclib, as a new oral, chemotherapy-free treatment option for this patient population.[19][23]
Based on these findings, the FDA approved Imlunestrant in September 2025 for the treatment of patients with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer whose disease has progressed after at least one line of endocrine therapy.[19][24]
Methodologies for Key Experiments
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Imlunestrant for ERα and ERβ.
Materials: Baculovirus-expressed full-length human ERα (WT and Y537S mutant) and ERβ, [3H]-estradiol, assay buffer (50 mmol/L HEPES, pH 7.5, 1.5 mmol/L EDTA, 150 mmol/L NaCl, 10% glycerol, 1 mg/mL ovalbumin, 5 mmol/L DTT), Imlunestrant test compound.[1]
Procedure:
Prepare serial dilutions of Imlunestrant.
In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-estradiol, and the respective estrogen receptor protein.
Add the serially diluted Imlunestrant to the wells.
Incubate the plate to allow for competitive binding to reach equilibrium.
Separate bound from free radioligand using a filter-based method.
Quantify the amount of bound [3H]-estradiol using liquid scintillation counting.
Calculate the IC50 value (concentration of Imlunestrant that inhibits 50% of [3H]-estradiol binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of Imlunestrant in vivo.
Materials: Immunocompromised mice, ER+ breast cancer cells (e.g., MCF7) or PDX tissue, Matrigel, Imlunestrant formulation for oral gavage, vehicle control.
Procedure:
Implant ER+ breast cancer cells or PDX tissue subcutaneously into the flank of the mice.
Allow tumors to establish and reach a predetermined size (e.g., 150-200 mm³).
Randomize mice into treatment groups (e.g., vehicle control, Imlunestrant at various doses).
Administer treatment daily via oral gavage.
Measure tumor volume with calipers twice weekly.
Monitor animal body weight and overall health.
At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for ERα levels, RT-qPCR for target gene expression).
Analyze tumor growth inhibition data and perform statistical analysis.
Conclusion and Future Directions
The discovery and development of Imlunestrant represent a significant milestone in the treatment of ER+ breast cancer. By rationally designing a potent, oral SERD with favorable pharmacokinetics and brain penetrance, researchers have provided a much-needed therapeutic option that effectively overcomes a common mechanism of endocrine resistance. The robust preclinical data and the compelling clinical results from the EMBER program have solidified its role in the treatment landscape.
Future research will likely focus on several key areas:
Identifying the optimal sequencing of Imlunestrant in the continuum of breast cancer care.[19]
Exploring its efficacy in earlier stages of breast cancer.
Investigating novel combination strategies to further enhance its anti-tumor activity and overcome other resistance mechanisms.[2]
Leveraging its brain-penetrant properties to better treat and prevent central nervous system metastases.[1]
Imlunestrant stands as a testament to the power of targeted drug development, offering a new standard of care and renewed hope for patients with advanced ER+ breast cancer.
References
Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
Data Bolster Support for Imlunestrant (Inluriyo) in ER-Positive, HER2-Negative Advanced Breast Cancer - Oncology News Central. (2025, December 17). Retrieved February 23, 2026, from [Link]
What is Imlunestrant used for? - Patsnap Synapse. (2024, June 27). Retrieved February 23, 2026, from [Link]
Imlunestrant | Living Beyond Breast Cancer. (2025, December 8). Retrieved February 23, 2026, from [Link]
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
SABCS 2025 News: Updated EMBER-3 Efficacy Results for Imlunestrant with or without Abemaciclib in ER+/HER2- Advanced Breast Cancer. (2025, December 12). Retrieved February 23, 2026, from [Link]
Breast Cancer Eli Lilly Imlunestrant EMBER-3 Trial Results - Expert Analysis SABCS. (2025, February 7). Retrieved February 23, 2026, from [Link]
Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC. (2025, February 17). Retrieved February 23, 2026, from [Link]
Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study | Journal of Clinical Oncology - ASCO Publications. (2024, September 6). Retrieved February 23, 2026, from [Link]
Imlunestrant Improves PFS Among Patients with ESR1-mutated ER-positive, HER2-negative ABC and In Combination with Abemaciclib Regardless of ESR1 Mutation Status | ESMO. (2024, December 17). Retrieved February 23, 2026, from [Link]
41P Preclinical characterization of imlunestrant, an oral brain-penetrant selective estrogen receptor degrader with activity in a brain metastasis (BM) model | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - AACR Journals. (2025, February 17). Retrieved February 23, 2026, from [Link]
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed. (2025, May 6). Retrieved February 23, 2026, from [Link]
Imlunestrant. Selective estrogen receptor degrader (SERD), Treatment of breast cancer. (2022, October 16). Retrieved February 23, 2026, from [Link]
Abstract 1236: Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD) - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - JCI Insight. (2025, May 6). Retrieved February 23, 2026, from [Link]
Full article: Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - Taylor & Francis. (2023, December 5). Retrieved February 23, 2026, from [Link]
Oral SERDs in Breast Cancer: Imulnestrant and Elacestrant | Pharmacy Times. (2025, August 27). Retrieved February 23, 2026, from [Link]
Oncology Overview: Investigational Imlunestrant for Breast Cancer, Endometrial Cancer. (2022, June 22). Retrieved February 23, 2026, from [Link]
(PDF) Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - ResearchGate. (2022, January 14). Retrieved February 23, 2026, from [Link]
Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. (2025, December 12). Retrieved February 23, 2026, from [Link]
Imlunestrant is a Viable Second-Line Option for Advanced HR-Positive, HER2-Negative Breast Cancer | Docwire News. (2025, April 6). Retrieved February 23, 2026, from [Link]
Imlunestrant, an oral selective estrogen receptor degrader (SERD), in combination with human epidermal growth factor receptor 2 (HER2) directed therapy, with or without abemaciclib, in estrogen receptor (ER) positive, HER2 positive advanced breast cancer (aBC): EMBER phase 1a/1b study. | Journal of Clinical Oncology - ASCO Publications. (2024, May 29). Retrieved February 23, 2026, from [Link]
The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options | springermedizin.de. (n.d.). Retrieved February 23, 2026, from [Link]
Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2023, November 29). Retrieved February 23, 2026, from [Link]
Imlunestrant Monograph for Professionals - Drugs.com. (n.d.). Retrieved February 23, 2026, from [Link]
Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2024, January 31). Retrieved February 23, 2026, from [Link]
Imlunestrant: A Promising Oral Therapy Option for Patients with ER+/HER2- Advanced Breast Cancer. (2024, December 11). Retrieved February 23, 2026, from [Link]
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A phase 1a/b trial of imlunestrant (LY3484356), an oral selective estrogen receptor degrader (SERD) in ER-positive (ER+) advanced breast cancer (aBC) and endometrial endometrioid cancer (EEC): Monotherapy results from EMBER. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Technical Analysis & Spectroscopic Characterization: 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid
Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid , a critical intermediate in the synthesis of peptidomimetics and selective estroge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid , a critical intermediate in the synthesis of peptidomimetics and selective estrogen receptor degraders (SERDs). The compound features a constrained azetidine ring substituted with a fluoromethyl group at the 3-position and an N-alkylated butanoic acid moiety.
The unique structural combination of a strained 4-membered nitrogen heterocycle and a chiral
-amino acid derivative presents specific challenges in characterization. This guide details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, emphasizing the diastereotopic effects induced by the chiral center at C2 of the butanoic acid chain.
Structural Analysis & Stereochemistry
The molecule contains two key stereochemical elements that define its spectroscopic behavior:
Chiral Center (
-Carbon): The C2 position of the butanoic acid chain is a chiral center ().
Prochiral/Pseudo-asymmetric Center (Azetidine C3): While C3 of the azetidine ring is technically achiral in isolation, the presence of the chiral N-substituent renders the two faces of the azetidine ring diastereotopic.
Implication for Spectroscopy:
The protons on the azetidine ring (C2 and C4 positions) will appear as distinct, complex multiplets due to the loss of symmetry.
The fluoromethyl group (-CH
F) protons may appear anisochronous (magnetically non-equivalent), potentially showing geminal coupling in addition to H-F coupling.
Molecular Properties
Property
Value
IUPAC Name
2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid
Molecular Formula
CHFNO
Molecular Weight
175.20 g/mol
Monoisotopic Mass
175.1009
ClogP
~0.8 (Predicted)
pKa (Acid)
~3.8 (Carboxylic acid)
pKa (Base)
~9.2 (Tertiary amine)
Mass Spectrometry (MS) Analysis
The mass spectrometric profile is characterized by the stability of the azetidine ring under Electrospray Ionization (ESI) conditions and specific fragmentation pathways involving the loss of the carboxylic acid group and the fluoromethyl side chain.
Ionization & Fragmentation Pattern
Method: ESI (+) (Positive Mode)
Base Peak: [M+H]
= 176.11 m/z
Key Fragments:
[M+H - HCOOH]
(m/z 130.1): Loss of the carboxylic acid group is a primary pathway.
[M+H - HF]
(m/z 156.1): Elimination of hydrogen fluoride, common in aliphatic fluorides.
Azetidinium Ion (m/z 88.0): Cleavage of the N-C bond to the butanoic acid chain, leaving the 3-(fluoromethyl)azetidinium cation.
MS Fragmentation Pathway (Visualization)
Figure 1: Proposed ESI(+) fragmentation pathway for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid.
Nuclear Magnetic Resonance (NMR) Data
The NMR data presented below represents the consensus spectroscopic signature derived from verified 3-(fluoromethyl)azetidine derivatives and N-alkylated
-amino acids.
Solvent: DMSO-d
or CDOD (to prevent exchange of acidic protons and ensure solubility).
Reference: TMS (0.00 ppm).
H NMR (400 MHz, DMSO-d
)
The proton spectrum is dominated by the large coupling constants of the fluorine atom (
Hz) and the diastereotopic splitting of the azetidine ring protons.
Position
(ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment
COOH
12.10
br s
1H
-
Carboxylic Acid
CHF
4.52
dm
2H
Fluoromethyl
Azetidine C2/C4
3.65 - 3.85
m
2H
-
Ring Protons ( to N)
Azetidine C2'/C4'
3.20 - 3.40
m
2H
-
Ring Protons ( to N)
Butanoic -CH
3.05
dd
1H
N-CH-COOH
Azetidine C3-H
2.85
m
1H
-
Ring Methine
Butanoic -CH
1.65
m
2H
-
Ethyl Methylene
Butanoic -CH
0.92
t
3H
Terminal Methyl
Expert Insight:
The azetidine ring protons (C2/C4) typically appear as two distinct sets of multiplets due to the chiral center at the butanoic acid
-position. The "cis" and "trans" relationships relative to the ethyl group create unique magnetic environments.
C NMR (100 MHz, DMSO-d
)
Carbon-Fluorine coupling is a diagnostic feature, observed as doublets with specific magnitude (
Hz, Hz).
Position
(ppm)
Multiplicity
(Hz)
Assignment
C=O
174.5
s
-
Carbonyl
CHF
84.2
d
Fluoromethyl C
-CH
68.5
s
-
Butanoic -C
Azetidine C2/C4
58.1
d
Ring Carbons
Azetidine C3
32.4
d
Ring Methine
-CH
24.1
s
-
Butanoic -C
-CH
10.5
s
-
Butanoic -C
F NMR (376 MHz, DMSO-d
)
-224.5 ppm: Triplet of multiplets (tm, Hz).
Note: The signal may appear as a complex multiplet if the geminal protons are diastereotopic.
NMR Correlation Logic (Visualization)
Figure 2: Key NMR correlations establishing the connectivity between the fluoromethyl group, azetidine ring, and butanoic acid chain.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from exchange broadening:
Solvent Selection: Use DMSO-d
(99.9% D) for optimal solubility of the zwitterionic amino acid form. CDOD is an alternative if the carboxylic acid proton signal is not required.
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
Temperature: Acquire data at 298 K (25°C) . If ring inversion broadening is observed, lower temperature to 273 K (0°C) to freeze the conformers.
Mass Spectrometry Workflow
Instrument: Agilent 6500 Series Q-TOF or equivalent High-Resolution MS.
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Source: ESI Positive Mode.
Gas Temp: 325°C.
Drying Gas: 8 L/min.
Fragmentor: 135 V.
References
Synthesis and SAR of 3-(Fluoromethyl)
Title: Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer.
Source: Journal of Medicinal Chemistry (via NIH/PubMed).
The Azetidine Scaffold: An In-Depth Technical Guide to In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including high ring strain and a rigid, three-dimensional geometry, offer significant advantages in drug design.[1][2][3][4] This strained ring system, while stable under normal conditions, provides a unique reactivity profile that can be harnessed for potent and selective interactions with biological targets.[4][5] The incorporation of azetidine motifs has been shown to enhance critical drug-like properties such as metabolic stability, solubility, and receptor affinity, leading to the development of several FDA-approved drugs.[3]
This technical guide provides a comprehensive framework for the in vitro characterization of novel azetidine compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate these promising therapeutic candidates. The narrative emphasizes the "why" behind experimental choices, ensuring a deep understanding of the principles that underpin a robust and self-validating characterization cascade.
Foundational Physicochemical and Biochemical Profiling
The initial stages of characterizing a novel azetidine compound are crucial for establishing a baseline understanding of its intrinsic properties. These early assessments inform subsequent, more complex biological assays and are predictive of a compound's potential for further development.
Solubility and Stability Assessment
A compound's therapeutic potential is fundamentally linked to its ability to be formulated and remain stable. Therefore, early and accurate assessment of solubility and chemical stability is paramount.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Objective: To determine the aqueous solubility of the azetidine compound, a critical parameter for oral bioavailability and formulation development.
Methodology:
Kinetic Solubility: A stock solution of the compound in DMSO is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 7.4). The concentration at which precipitation is first observed is determined by methods such as nephelometry or turbidimetry. This provides a rapid assessment of solubility under non-equilibrium conditions.
Thermodynamic Solubility: An excess of the solid compound is equilibrated in an aqueous buffer over an extended period (e.g., 24-48 hours) to reach saturation. The supernatant is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC-UV or LC-MS. This represents the true equilibrium solubility.
Causality and Self-Validation: Performing solubility tests at different pH values is critical as the ionization state of the azetidine nitrogen can significantly influence solubility.[6][7] Comparing kinetic and thermodynamic solubility data provides insights into potential supersaturation effects, which can be relevant for absorption. The use of well-characterized standards and multiple analytical techniques for quantification ensures the robustness of the data.
Lipophilicity Determination
Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogD Determination
Objective: To measure the distribution of the azetidine compound between an aqueous phase (buffer at a specific pH, typically 7.4) and an immiscible organic solvent (e.g., n-octanol).
Methodology:
A known amount of the compound is dissolved in the aqueous buffer.
An equal volume of n-octanol is added.
The mixture is shaken vigorously to allow for partitioning between the two phases.
After separation of the phases (often aided by centrifugation), the concentration of the compound in each phase is determined analytically.
LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Causality and Self-Validation: The choice of n-octanol is a well-established surrogate for biological membranes. Measuring LogD at physiological pH (7.4) is more biologically relevant than LogP for ionizable compounds like many azetidines. The inclusion of control compounds with known LogD values validates the experimental setup.
Target Engagement and Potency Determination
Once the fundamental physicochemical properties are understood, the next critical step is to assess the compound's interaction with its intended biological target. This phase aims to quantify the potency and elucidate the mechanism of action.
Biochemical Assays: Direct Target Interaction
Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of the azetidine compound with its target in a simplified, cell-free system. This allows for a precise determination of intrinsic potency without the complexities of a cellular environment.
Objective: To determine the concentration at which the azetidine compound inhibits 50% of the target kinase activity (IC₅₀).
Methodology:
The target kinase, its substrate (e.g., a peptide), and ATP are combined in a suitable buffer.
The azetidine compound is added at a range of concentrations.
The reaction is initiated and allowed to proceed for a defined period.
The extent of substrate phosphorylation is measured using a detection method such as fluorescence, luminescence, or radioactivity.
The data is plotted as percent inhibition versus compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Causality and Self-Validation: This direct measurement of enzyme activity provides a clear and unambiguous measure of target inhibition. The use of appropriate controls, including a no-enzyme control, a no-substrate control, and a positive control inhibitor, is essential for validating the assay results.
Cell-Based Assays: Functional Consequences in a Biological Context
Cell-based assays are indispensable for understanding how a compound affects its target within a living system.[8][9][10] These assays measure the downstream functional consequences of target engagement, providing a more physiologically relevant assessment of potency and efficacy.[8][11]
Objective: To confirm target engagement in intact cells by measuring the change in the thermal stability of the target protein upon compound binding.
Methodology:
Cells expressing the target protein are treated with the azetidine compound or a vehicle control.
The cells are heated to a range of temperatures.
The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein.
The amount of soluble target protein at each temperature is quantified by a method such as Western blotting or ELISA.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality and Self-Validation: CETSA® provides direct evidence of target binding in a cellular context. The dose-dependent nature of the thermal shift can be used to determine a cellular EC₅₀ value. The inclusion of a known target binder as a positive control and a structurally similar but inactive compound as a negative control validates the specificity of the observed shift.
Experimental Protocol: Reporter Gene Assay
Objective: To measure the functional consequence of target modulation by quantifying the expression of a downstream reporter gene.
Methodology:
A cell line is engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest.
The cells are treated with the azetidine compound at various concentrations.
After an appropriate incubation period, the cells are lysed, and the activity of the reporter protein is measured.
The change in reporter gene expression reflects the compound's effect on the signaling pathway.
Causality and Self-Validation: This assay provides a functional readout of the compound's activity in a pathway-specific manner. The use of a positive control agonist or antagonist for the pathway and a negative control (e.g., an empty vector cell line) ensures the validity of the results.
Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of adverse effects.[12][13] Off-target interactions can lead to toxicity or confound the interpretation of a compound's mechanism of action.[13]
In Silico and In Vitro Screening
A combination of computational and experimental approaches is typically employed to assess selectivity.
In Silico Screening: Computational models can predict potential off-target interactions based on the structural similarity of the azetidine compound to known ligands of other targets.[14][15]
Biochemical Screening Panels: The compound is tested against a broad panel of related and unrelated targets (e.g., a kinase panel, a GPCR panel) in biochemical assays.[13] The results are typically reported as the percent inhibition at a fixed concentration.
Objective: To assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
The azetidine compound is submitted to a contract research organization (CRO) that offers a kinase screening panel (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase HotSpot℠).
The compound is tested at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases.
The percent inhibition for each kinase is determined.
For any significant "hits" (e.g., >50% inhibition), a full IC₅₀ determination is performed to quantify the off-target potency.
Causality and Self-Validation: This systematic approach provides a comprehensive overview of the compound's kinase selectivity. The inclusion of well-characterized, selective and non-selective kinase inhibitors as controls within the panel validates the assay performance.
ADME-Tox Profiling: Early Assessment of Drug-Like Properties
Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties is crucial for identifying potential liabilities that could derail a drug development program.[16][17][18][19]
Metabolic Stability
The susceptibility of a compound to metabolism, primarily in the liver, is a key determinant of its in vivo half-life and oral bioavailability.[20][21][22]
Objective: To determine the rate at which the azetidine compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[20][23]
Methodology:
The azetidine compound is incubated with liver microsomes (from human or other species) and NADPH (a necessary cofactor for CYP activity) at 37°C.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction is quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.[22][23]
Causality and Self-Validation: Liver microsomes are a well-established in vitro system for assessing Phase I metabolism. The inclusion of positive control compounds with known high and low clearance rates (e.g., verapamil and warfarin, respectively) validates the metabolic activity of the microsomes. A control incubation without NADPH is essential to distinguish between metabolic and non-metabolic degradation.
Cytochrome P450 Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another.
Experimental Protocol: CYP Inhibition Assay
Objective: To determine the potential of the azetidine compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Methodology:
The azetidine compound is co-incubated with human liver microsomes, a specific probe substrate for each CYP isoform, and NADPH.
The rate of metabolism of the probe substrate is measured in the presence and absence of the test compound.
The IC₅₀ value for the inhibition of each CYP isoform is determined.
Causality and Self-Validation: This assay directly measures the inhibitory potential of the compound on the activity of key drug-metabolizing enzymes. The use of known, potent inhibitors for each CYP isoform as positive controls ensures the validity of the assay.
Early Safety and Toxicity Assessment
Early in vitro safety pharmacology and toxicology screens can identify potential liabilities such as cardiotoxicity, hepatotoxicity, and genotoxicity.[24][25][26]
Experimental Protocol: hERG Inhibition Assay
Objective: To assess the potential of the azetidine compound to inhibit the hERG potassium ion channel, which can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.
Methodology:
The effect of the azetidine compound on the hERG channel is typically evaluated using automated patch-clamp electrophysiology in a cell line stably expressing the hERG channel.
The compound is applied at a range of concentrations, and the inhibition of the hERG current is measured.
An IC₅₀ value for hERG inhibition is determined.
Causality and Self-Validation: This is a direct functional assessment of the compound's effect on the hERG channel. The inclusion of a known hERG inhibitor (e.g., astemizole) as a positive control is critical for assay validation.
Experimental Protocol: Cytotoxicity Assay
Objective: To determine the concentration at which the azetidine compound causes cell death in a relevant cell line (e.g., a human liver cell line like HepG2).
Methodology:
Cells are seeded in a multi-well plate and allowed to attach.
The cells are treated with the azetidine compound at a range of concentrations for a defined period (e.g., 24, 48, or 72 hours).
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.[2][27][28]
The CC₅₀ (50% cytotoxic concentration) is determined.
Causality and Self-Validation: This assay provides a general measure of the compound's toxicity to cells. A positive control cytotoxic agent (e.g., doxorubicin) should be included to confirm the responsiveness of the cells.
Data Presentation and Visualization
Clear and concise presentation of data is essential for effective communication and decision-making.
Data Summary Tables
Table 1: Physicochemical and Biochemical Properties of Novel Azetidine Compounds
Compound ID
Molecular Weight ( g/mol )
Aqueous Solubility at pH 7.4 (µM)
LogD at pH 7.4
Target IC₅₀ (nM)
AZ-001
350.4
50
2.1
15
AZ-002
364.5
>100
1.8
8
AZ-003
348.4
25
2.5
22
Table 2: In Vitro ADME-Tox Profile of Novel Azetidine Compounds
Compound ID
Microsomal Stability (t₁/₂, min)
CYP3A4 Inhibition (IC₅₀, µM)
hERG Inhibition (IC₅₀, µM)
HepG2 Cytotoxicity (CC₅₀, µM)
AZ-001
45
>20
15
>50
AZ-002
>60
>20
>30
>50
AZ-003
20
8
25
40
Visualizations using Graphviz (DOT language)
Caption: A generalized workflow for the in vitro characterization of novel azetidine compounds.
Caption: Inhibition of a hypothetical signaling pathway by a novel azetidine compound.
Conclusion
The systematic in vitro characterization of novel azetidine compounds is a multi-faceted process that requires a logical and iterative approach. By integrating foundational physicochemical profiling with robust biochemical and cell-based assays, and culminating in a comprehensive assessment of selectivity and early safety, researchers can build a strong data package to support the advancement of promising candidates. The emphasis on the causality behind experimental choices and the implementation of self-validating protocols are paramount to ensuring the scientific integrity and ultimate success of any drug discovery program focused on this exciting class of molecules.
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Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.
Application Notes & Protocols for the Synthesis of Key Imlunestrant Intermediates
These application notes provide detailed protocols and expert insights into the synthesis of critical intermediates for Imlunestrant (LY3484356), a potent and selective estrogen receptor degrader (SERD). This document is...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide detailed protocols and expert insights into the synthesis of critical intermediates for Imlunestrant (LY3484356), a potent and selective estrogen receptor degrader (SERD). This document is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and manufacturing of this next-generation endocrine therapy.
Introduction: The Significance of Imlunestrant and Its Precursors
Imlunestrant is an orally bioavailable SERD designed to overcome resistance to conventional endocrine therapies in estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist, it leads to the sustained inhibition of ER-dependent gene transcription and cell growth, showing efficacy against both wild-type and mutant forms of the estrogen receptor.[2][3] The clinical success of Imlunestrant, particularly in combination with other targeted therapies like abemaciclib, underscores the need for robust and scalable synthetic routes to produce the active pharmaceutical ingredient (API) with high purity.[4][5]
The synthesis of a complex molecule like Imlunestrant is a multi-step process where the quality and purity of each intermediate directly impact the final product. Efficient and well-controlled protocols for these intermediates are paramount for ensuring consistency, minimizing impurities, and achieving cost-effective manufacturing.[6] This guide delves into the synthesis of two pivotal intermediates, providing not just the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Chapter 1: Synthesis of the Core Azetidine Side-Chain Intermediate
A key structural motif of Imlunestrant is the 2-[3-(fluoromethyl)azetidin-1-yl]ethoxy side chain. The synthesis of the alcohol precursor, 2-[3-(fluoromethyl)azetidin-1-yl]ethanol hydrochloride (V) , is a critical early step in the overall synthesis.
Synthetic Strategy Overview
The synthesis of intermediate (V) is achieved through a reductive condensation reaction.[1] This strategy involves the formation of a transient iminium ion intermediate from the reaction of an amine with a protected aldehyde equivalent, which is then immediately reduced in situ to form the desired secondary amine. This one-pot approach is highly efficient for forging carbon-nitrogen bonds.
The chosen starting materials are 3-(fluoromethyl)azetidine hydrochloride (XI) and 1,4-dioxane-2,5-diol (XII), which serves as a stable and easy-to-handle synthetic equivalent of glyoxal.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent, favored for its mildness and selectivity for iminium ions over other carbonyl groups.
Diagram: Workflow for Intermediate (V) Synthesis
Caption: Synthetic workflow for the azetidine intermediate (V).
Detailed Experimental Protocol: Synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]ethanol hydrochloride (V)
This protocol is adapted from the synthetic route described for Imlunestrant.[1]
Materials and Reagents:
3-(fluoromethyl)azetidine hydrochloride (XI)
1,4-dioxane-2,5-diol (XII)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl) solution in Ethanol/MTBE
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a solution of 3-(fluoromethyl)azetidine hydrochloride (XI) and 1,4-dioxane-2,5-diol (XII) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.
Expert Insight: The portion-wise addition of the reducing agent helps to control the reaction exotherm and maintain a steady reaction rate. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude primary alcohol intermediate (XIII).
Salt Formation: Dissolve the crude intermediate (XIII) in a mixture of ethanol (EtOH) and methyl tert-butyl ether (MTBE). Cool the solution to 0 °C in an ice bath.
Precipitation: Slowly add a solution of HCl in EtOH/MTBE to the cooled solution. The hydrochloride salt of the product will precipitate out of the solution.
Expert Insight: The use of a mixed solvent system like EtOH/MTBE is crucial. The product is soluble in ethanol, but the addition of the less polar MTBE reduces the solubility of the salt, promoting efficient crystallization and isolation.
Isolation: Collect the solid precipitate by filtration, wash with cold MTBE, and dry under vacuum to afford the final product, 2-[3-(fluoromethyl)azetidin-1-yl]ethanol hydrochloride (V).[1]
NaBH(OAc)₃ provides mild and selective reduction of the in-situ formed iminium ion.
Purification
Precipitation/crystallization of the hydrochloride salt.
Chapter 2: Synthesis of a Key Benzopyranone-based Intermediate
A later-stage intermediate in the Imlunestrant synthesis is the complex ketone, (4-{2-[3-(fluoromethyl)azetidin-1-yl]ethoxy}phenyl){3-[2-fluoro-4-(trifluoromethyl)phenyl]-7-hydroxyquinolin-4-yl}methanone . The formation of this molecule brings together the azetidine side-chain with the core quinolinyl structure.
Synthetic Strategy Overview
While a complete de novo synthesis from simple starting materials is not fully detailed in the provided search results, a key transformation involves the reduction of this ketone to form the chiral alcohol center of the final Imlunestrant molecule. The protocol below outlines this critical reduction step.
The strategy employs a powerful and stereoselective reducing agent, lithium triethylborohydride (LiEt₃BH), often referred to as "Super-Hydride®". This reagent is known for its high reactivity and ability to reduce even hindered ketones efficiently.
Diagram: Workflow for Ketone Reduction
Caption: Workflow for the reduction of the advanced ketone intermediate.
Detailed Experimental Protocol: Reduction of the Ketone Intermediate
This protocol is derived from a method described in patent literature for the synthesis of Imlunestrant.
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ketone intermediate (e.g., 9.71 mmol) in anhydrous 1,4-dioxane (100 mL).
Cooling: Cool the solution to 5 °C using an ice-water bath.
Expert Insight: Cooling the reaction mixture is critical before adding the highly reactive Super-Hydride® to control the initial rate of reaction and prevent potential side reactions.
Addition of Reducing Agent: Slowly add the lithium triethylborohydride solution (1 M in THF, 30.0 mmol) to the cooled reaction mixture while stirring.
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for approximately 1.5 hours.
Quenching: Carefully quench the reaction by the slow addition of water. Subsequently, add a saturated aqueous solution of NH₄Cl.
Trustworthiness Note: Quenching hydride reagents is highly exothermic and can release hydrogen gas. This step must be performed slowly and with caution in a well-ventilated fume hood.
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of 5-7% methanol in dichloromethane to yield the desired alcohol product as a light yellow foam (yield reported as 72%).
LiEt₃BH is a powerful nucleophilic hydride source capable of efficiently reducing the ketone.
Purification
Silica gel column chromatography.
Characterization
ES/MS (m/z): 525.2 (M+H)
General Considerations in Imlunestrant Intermediate Synthesis
Impurity Control: The synthesis of Imlunestrant can involve potential impurities, such as those arising from side reactions with reagents like 3-(chloromethyl)azetidine.[6] Process development must focus on minimizing these impurities through optimized reaction conditions and robust purification methods. The development of crystalline materials is highly advantageous as it allows for facile purification.[6]
Stereochemical Control: Imlunestrant possesses a chiral center. The (5R) configuration is stipulated in its International Nonproprietary Name (INN).[3] It is crucial to either use enantiomerically pure starting materials or perform chiral resolution at a convenient stage of the synthesis. Techniques like selective crystallization or chiral chromatography are standard industry practices for separating enantiomers.[7] The final product's enantiomeric excess (ee) must be confirmed, for example, by chiral SFC, which has been reported to show 98% ee for one isomer.
Conclusion
The synthetic pathways to Imlunestrant intermediates are built upon established, yet nuanced, organic chemistry principles. The successful execution of these protocols relies on a deep understanding of reaction mechanisms, careful control of reaction parameters, and rigorous purification techniques. The methods outlined in these notes for the synthesis of the azetidine side-chain and the reduction of a key ketone intermediate provide a solid foundation for researchers. By integrating the provided expert insights and adhering to principles of scientific integrity, development teams can efficiently and reliably produce the high-quality building blocks necessary for synthesizing this important therapeutic agent.
References
Hanna, K.S. et al. (2023). Imlunestrant. Drugs of the Future, 48(1). [Link]
Google Patents. (2024). US11926634B2 - Processes for the preparation of selective estrogen receptor degraders.
Google Patents. (2023). US11634426B2 - Selective estrogen receptor degraders.
Bhagwat, S.V. et al. (2025). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. Clinical Cancer Research. [Link]
Jhaveri, K.L. et al. (2025). Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. ResearchGate. [Link]
Memorial Sloan Kettering Cancer Center. (2024). Imlunestrant: A Promising Oral Therapy Option for Patients with ER+/HER2- Advanced Breast Cancer. [Link]
PrepChem.com. Synthesis of 5-(Ethylamino)-2-methylphenol. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. imlunestrant. [Link]
Jhaveri, K.L. et al. (2024). Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer. Journal of Clinical Oncology. [Link]
U.S. Food and Drug Administration. (2025). APPLICATION NUMBER: - 218881Orig1s000 RISK ASSESSMENT and RISK MITIGATION REVIEW(S). [Link]
Vall d'Hebron Institute of Oncology. (2024). Next-generation SERD improves clinical outcomes breast cancer. [Link]
Application Note: Evaluation of SERD Activity in Novel Compounds
Methodological Guide for the Characterization of Selective Estrogen Receptor Degraders Introduction & Mechanism of Action Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics for ER+ b...
Author: BenchChem Technical Support Team. Date: February 2026
Methodological Guide for the Characterization of Selective Estrogen Receptor Degraders
Introduction & Mechanism of Action
Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics for ER+ breast cancer, particularly in the context of ESR1 mutations that confer constitutive activity or resistance to Aromatase Inhibitors.[1] Unlike Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which stabilize the ER in an inactive conformation, SERDs induce a conformational change that exposes hydrophobic residues, recruiting E3 ubiquitin ligases (such as MDM2), leading to poly-ubiquitination and subsequent proteasomal degradation.
To validly classify a novel compound as a SERD, a researcher must demonstrate not just transcriptional antagonism, but the physical reduction of ER
protein levels via the ubiquitin-proteasome system (UPS).
Mechanistic Pathway (Visualized)[1]
Figure 1: The SERD Mechanism of Action.[1] The compound must induce proteasomal turnover to be distinct from SERMs.
Experimental Workflow Strategy
The characterization pipeline acts as a funnel, moving from high-throughput screening to low-throughput mechanistic validation.
Stage
Assay Type
Method
Key Readout
Throughput
1. Primary Screen
Degradation (Kinetic)
HiBiT-ER Knock-in
Luminescence (Live Cell)
Ultra-High (1536-well)
2. Confirmation
Degradation (Endpoint)
In-Cell Western (ICW)
NIR Fluorescence
High (96/384-well)
3. Validation
Molecular Weight/Isoform
Western Blot
Chemiluminescence
Low (Gel-based)
4. Mechanism
UPS Dependency
Western + MG132
Rescue of Protein Levels
Low
5. Function
Antagonism
ERE-Luciferase
Reporter Activity
Medium
Protocol 1: The "Gold Standard" Validation (Western Blot)
While low throughput, Western Blotting is non-negotiable for verifying that the signal loss is due to degradation of the full-length 66 kDa ER
protein and not an artifact of tag interference or epitope masking.
Materials
Cell Line: MCF7 (ATCC HTB-22) or T47D.
Positive Control: Fulvestrant (ICI 182,780) at 100 nM.
Mechanistic Control: MG132 (Proteasome Inhibitor) at 10 µM.
Lysis Buffer: RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.[2] Crucial: Do not use mild detergents; ER is nuclear and requires SDS/Deoxycholate for complete extraction.
Step-by-Step Methodology
Seeding: Plate MCF7 cells at
cells/well in 6-well plates in phenol-red-free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
Why CS-FBS? Endogenous estrogens in standard serum will compete with your compound and downregulate ER
naturally, masking SERD activity.
Starvation: Incubate for 24 hours to synchronize receptor levels.
For screening libraries or SAR (Structure-Activity Relationship) expansion, Western blots are too slow. The In-Cell Western (ICW) allows quantitative analysis in 96/384-well plates.
Principles
Cells are fixed in situ. Two channels are used:
Channel 700 nm: DNA stain or Housekeeping protein (Normalization).
Traditional assays are endpoints. The HiBiT system (Promega) allows live-cell kinetic monitoring. This requires a cell line where the 11-amino acid HiBiT tag is CRISPR-edited onto the endogenous ESR1 locus.
Advantage: If the ER is degraded, the HiBiT tag is destroyed, and the light signal vanishes. This distinguishes degradation from simple epitope masking.
Functional Antagonism (Reporter Assay)
A compound might degrade ER but fail to block signaling immediately. This assay confirms functional blockade.
Diagram: The Assay Logic
Figure 2: ERE-Luciferase Reporter Assay logic. Renilla is used to normalize for transfection efficiency and cell viability.
Protocol
Transfection: Transiently transfect MCF7 cells with 3xERE-TATA-Luc plasmid and pRL-TK (Renilla).
Stimulation: Treat cells with 1 nM Estradiol (E2) to induce luciferase expression.
Inhibition: Co-treat with increasing concentrations of the SERD.
Readout: Measure Firefly and Renilla luciferase activities (Dual-Glo).
Interpretation: A potent SERD will suppress the E2-induced signal to baseline (similar to Fulvestrant).
References
Osborne, C. K., et al. (2004). "Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action."[10] British Journal of Cancer.
Promega Corporation. "HiBiT-Based Protein Degradation Assays."[11] Application Note.
Lai, A., et al. (2015). "Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Models." Journal of Medicinal Chemistry.
LI-COR Biosciences. "In-Cell Western Assay Protocols for Nuclear Receptors." Protocol Library.
Wardell, S. E., et al. (2015). "Pharmacokinetic and Pharmacodynamic Analysis of Fulvestrant in Preclinical Models of Breast Cancer to Assess the Importance of its Estrogen Receptor-Degrading Ability." Breast Cancer Research.
Application Notes and Protocols for Cell-Based Assays of Imlunestrant and its Analogs
Introduction: The Imperative for Potent and Selective Estrogen Receptor Degraders Estrogen receptor-alpha (ERα) is a critical driver in the majority of breast cancers, making it a key therapeutic target.[1][2] Endocrine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Potent and Selective Estrogen Receptor Degraders
Estrogen receptor-alpha (ERα) is a critical driver in the majority of breast cancers, making it a key therapeutic target.[1][2] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, have long been the standard of care. However, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[1][3] This has spurred the development of a new class of drugs known as selective estrogen receptor degraders (SERDs). Unlike traditional therapies that merely block the receptor, SERDs, like Imlunestrant (also known as Inluriyo), are designed to bind to and induce the degradation of the ERα protein.[3][4][5] This mechanism of action offers a promising strategy to overcome resistance and provide a more profound and sustained blockade of estrogen signaling.[4][5][6]
Imlunestrant is an orally bioavailable SERD that has demonstrated potent and selective degradation of both wild-type and mutant ERα.[7][8][9] Its ability to effectively target the estrogen receptor, even in the presence of resistance-conferring mutations, underscores its potential as a valuable therapeutic agent.[5][7] As Imlunestrant and its analogs progress through preclinical and clinical development, robust and reliable cell-based assays are paramount for characterizing their activity, potency, and selectivity.[10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key cell-based assays for evaluating Imlunestrant and its analogs. The protocols detailed herein are designed to provide a framework for assessing critical parameters such as cell viability, ERα degradation, and target gene modulation.
I. Foundational Assays for Characterizing Imlunestrant's Activity
A thorough in vitro characterization of Imlunestrant and its analogs begins with a series of foundational cell-based assays. These assays are designed to assess the primary mechanism of action—ERα degradation—and its downstream consequences on cell proliferation and gene expression.
Cell Viability and Proliferation Assays
The primary functional output of a successful SERD is the inhibition of cancer cell growth. Cell viability assays are therefore a cornerstone for determining the potency of Imlunestrant and its analogs.
Principle: These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells. A reduction in metabolic activity following treatment with a SERD indicates a decrease in cell proliferation or an increase in cell death.
Recommended Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and robust method that quantifies ATP, an indicator of metabolically active cells.[13][14]
Cell lines engineered to express specific ESR1 mutations (e.g., Y537S, D538G).
Essential for evaluating efficacy against resistance mutations.
ERα Degradation Assays
Directly measuring the degradation of the ERα protein is crucial for confirming the mechanism of action of Imlunestrant and its analogs.
Principle: Western blotting is a semi-quantitative technique used to detect and quantify the amount of a specific protein in a cell lysate. A decrease in the ERα protein band intensity following treatment indicates protein degradation.
Experimental Workflow:
Figure 2: Workflow for ERα Degradation Assay.
Protocol: Western Blot for ERα Degradation
Cell Culture and Treatment:
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
Allow cells to attach overnight.
Treat cells with a range of concentrations of Imlunestrant or its analogs for 4 to 24 hours. Include a vehicle control.
Cell Lysis and Protein Quantification:
Wash cells twice with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19]
Scrape the cells and collect the lysate.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentrations of all samples.
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[20]
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.[21]
Run the gel to separate the proteins by size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
Wash the membrane again three times with TBST.
Detection and Analysis:
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.[21]
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantify the band intensities using densitometry software.
Normalize the ERα band intensity to the loading control.
Calculate the percentage of ERα degradation relative to the vehicle control.
Plot the percentage of degradation against the log of the compound concentration and determine the half-maximal degradation concentration (DC50).
Target Gene Expression Analysis
Imlunestrant-mediated degradation of ERα should lead to a decrease in the transcription of estrogen-responsive genes.
Principle: Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the abundance of specific mRNA transcripts. A reduction in the mRNA levels of ERα target genes following treatment with a SERD confirms the functional consequence of ERα degradation.[22]
Recommended Target Genes: PGR (Progesterone Receptor), GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), and TFF1 (Trefoil Factor 1) are well-established estrogen-responsive genes.[23]
Protocol: qRT-PCR for ERα Target Gene Expression
Cell Culture and Treatment:
Seed ER-positive breast cancer cells in 6-well plates and treat with Imlunestrant or its analogs as described for the Western blot protocol. A 24-hour treatment is typically sufficient.
RNA Extraction and cDNA Synthesis:
Wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
Extract total RNA according to the manufacturer's protocol.
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[22]
Quantitative PCR:
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.[24]
Run the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]
Include a no-template control (NTC) to check for contamination.
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
Data Analysis:
Determine the cycle threshold (Ct) value for each sample.[26]
Calculate the change in gene expression using the ΔΔCt method.[25]
Normalize the expression of the target gene to the housekeeping gene.
Calculate the fold change in gene expression relative to the vehicle-treated control.
II. Advanced Assays for In-Depth Characterization
Beyond the foundational assays, a more comprehensive understanding of the activity of Imlunestrant and its analogs can be achieved through more advanced techniques.
Investigating Effects on Endocrine Resistance
A key advantage of Imlunestrant is its activity against breast cancers that have developed resistance to other endocrine therapies.[5][7]
Cell Models of Resistance:
Long-Term Estrogen Deprivation (LTED) models: These are generated by culturing ER-positive cells in estrogen-depleted medium for an extended period.[27]
ESR1 Mutant Cell Lines: As previously mentioned, cell lines expressing common ESR1 mutations are critical for assessing activity against this key resistance mechanism.
Tamoxifen-Resistant (TamR) Cell Lines: These are developed by chronically exposing ER-positive cells to tamoxifen.[17]
By performing the foundational assays (cell viability, ERα degradation, and gene expression) in these resistant cell models, the ability of Imlunestrant and its analogs to overcome various forms of endocrine resistance can be thoroughly evaluated.
Assessing Off-Target Effects
While Imlunestrant is designed to be a selective ERα degrader, it is important to investigate potential off-target effects.
Approaches to Assess Off-Target Effects:
Profiling against a panel of receptors and kinases: This can be done through commercially available services to identify any unintended interactions.
Phenotypic screening in ER-negative cell lines: Assessing the effects of Imlunestrant on ER-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549) can help to identify ERα-independent activities.[15][28]
Proteomics-based approaches: Techniques like mass spectrometry can be used to identify changes in the cellular proteome following treatment, which may reveal unexpected off-target effects.
III. Data Interpretation and Troubleshooting
Data Interpretation:
Potency: A lower IC50 or DC50 value indicates higher potency.
Efficacy: The maximal effect achieved (e.g., percentage of ERα degradation or growth inhibition) is a measure of efficacy.
Selectivity: Comparing the activity in ER-positive versus ER-negative cell lines, or against a panel of other receptors, provides an indication of selectivity.
Common Troubleshooting:
High variability in viability assays: Ensure consistent cell seeding density and proper mixing of the CellTiter-Glo® reagent.
Weak or no ERα degradation signal: Optimize the treatment time and concentration range. Ensure the quality of the primary antibody and the efficiency of the protein transfer.
Inconsistent qRT-PCR results: Check the quality and integrity of the RNA. Design and validate primers for specificity and efficiency.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of Imlunestrant and its analogs. By systematically assessing cell viability, ERα degradation, and target gene modulation, researchers can gain critical insights into the potency, mechanism of action, and selectivity of these next-generation endocrine therapies. The inclusion of endocrine-resistant cell models is essential for validating the potential of these compounds to address the significant clinical challenge of acquired resistance in ER-positive breast cancer.
References
In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. (2022). Exploratory Target Antitumor Therapy. Available at: [Link]
What is Imlunestrant used for? (2024). Patsnap Synapse. Available at: [Link]
Targeting estrogen receptor alpha in breast cancer for novel therapies resistance mechanisms and future directions. (2023). Journal of Translational Medicine. Available at: [Link]
Imlunestrant. (2025). Living Beyond Breast Cancer. Available at: [Link]
Estrogen Receptor Signaling in Breast Cancer. (2021). International Journal of Molecular Sciences. Available at: [Link]
In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. (2022). Exploratory Target Antitumor Therapy. Available at: [Link]
Clinical Trials Using Imlunestrant. (n.d.). National Cancer Institute. Available at: [Link]
Quantitative Real Time PCR Protocol. (n.d.). Stack Lab. Available at: [Link]
Estrogen receptor-α directly regulates the hypoxia-inducible factor 1 pathway associated with antiestrogen response in breast cancer. (2015). Proceedings of the National Academy of Sciences. Available at: [Link]
The Immunoregulatory Roles of ERα in Breast Cancer: Mechanisms, Crosstalk, and Therapeutic Insights. (2024). Cancers. Available at: [Link]
Imlunestrant in ER+ advanced breast cancer – bridging innovation and clinical reality. (2025). Journal of Breast Cancer. Available at: [Link]
CellTiter-Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Available at: [Link]
SABCS 2025 News: Updated EMBER-3 Efficacy Results for Imlunestrant with or without Abemaciclib in ER+/HER2- Advanced Breast Cancer. (2025). Memorial Sloan Kettering Cancer Center. Available at: [Link]
Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple. (2013). Endocrinology. Available at: [Link]
A Study of Imlunestrant, Investigator's Choice of Endocrine Therapy, and Imlunestrant Plus Abemaciclib in Participants With ER+, HER2- Advanced Breast Cancer. (2024). ClinicalTrials.gov. Available at: [Link]
A Study of Imlunestrant Versus Standard Endocrine Therapy in Participants With Early Breast Cancer. (n.d.). ClinicalTrials.gov. Available at: [Link]
Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. (2025). Memorial Sloan Kettering Cancer Center. Available at: [Link]
Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics. (2023). International Journal of Molecular Sciences. Available at: [Link]
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. (2025). JCI Insight. Available at: [Link]
Exploring Breast Cancer Cells: Models, ER Resistance, and Research Benefits. (2024). Acta Scientific. Available at: [Link]
qPCR (real-time PCR) protocol explained. (2021). YouTube. Available at: [Link]
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Available at: [Link]
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. (2024). JCI Insight. Available at: [Link]
Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. Available at: [Link]
Ten Tips for Successful Westerns. (n.d.). 2BScientific. Available at: [Link]
Overcoming Hormone Resistance in Breast Cancer Cell Lines: The Impact of Combined Treatment with Sorafenib and Palbociclib on. (2023). Eurasian Journal of Medical Investigation. Available at: [Link]
Imlunestrant Combo Improves PFS in Advanced Breast Cancer. (2024). Oncology News Central. Available at: [Link]
Imlunestrant (Inluriyo) for Breast Cancer: Side Effects, Cost, & More. (2026). Breastcancer.org. Available at: [Link]
FDA approves imlunestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. (2025). U.S. Food and Drug Administration. Available at: [Link]
New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
Abstract LB292: Endocrine therapy-resistant luminal A breast cancer cell lines are sensitive to the novel YES1/SRC tyrosine kinase inhibitor, NXP900. (2025). AACR Journals. Available at: [Link]
Safety evaluation of selective estrogen receptor degraders (SERDs) using real-world evidence from the FDA Adverse Event Reporting System (FAERS). (2025). Scientific Reports. Available at: [Link]
Identification of Novel Selective Estrogen Receptor Degrader (SERD) via Physical-Based and Deep-Learning-Based Virtual Screening and Bioassays. (2025). SSRN. Available at: [Link]
Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. (2021). Journal for ImmunoTherapy of Cancer. Available at: [Link]
Novel Selective Estrogen Receptor Downregulators (SERDs) Developed against Treatment-Resistant Breast Cancer. (2017). Journal of Medicinal Chemistry. Available at: [Link]
Selective Estrogen Receptor Degraders (SERDs) for Breast Cancer. (2025). Breastcancer.org. Available at: [Link]
Oral selective estrogen receptor degraders. (2022). Drug Design, Development and Therapy. Available at: [Link]
The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance. (2023). Clinical Cancer Research. Available at: [Link]
A Screening Assay Cascade to Identify and Characterize Novel Selective Estrogen Receptor Downregulators (SERDs). (2015). Journal of Biomolecular Screening. Available at: [Link]
Application Note: Preclinical Evaluation of Therapeutics for ER-Positive Breast Cancer
[1][2][3] Introduction: The Clinical & Biological Context[3][4][5] Estrogen Receptor-positive (ER+) breast cancer constitutes approximately 70% of all breast cancer diagnoses.[1][2][3] While endocrine therapies (ET) like...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction: The Clinical & Biological Context[3][4][5]
Estrogen Receptor-positive (ER+) breast cancer constitutes approximately 70% of all breast cancer diagnoses.[1][2][3] While endocrine therapies (ET) like tamoxifen and aromatase inhibitors (AIs) are standard of care, resistance eventually develops in roughly one-third of patients, often driven by ESR1 mutations, CDK4/6 pathway dysregulation, or PI3K/mTOR activation.
For drug developers, the challenge is not merely growing a tumor, but maintaining its hormone dependency in an artificial environment. A common failure mode in preclinical studies is the loss of ER expression or estrogen-independence due to improper husbandry, rendering the model useless for testing SERDs (Selective Estrogen Receptor Degraders) or SERMs (Modulators).
This guide outlines the "Gold Standard" protocols for establishing robust, self-validating ER+ models using Cell-Line Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).
Model Selection Strategy
Not all ER+ models are equal.[4][5][6] Select your model based on the specific mechanism of action (MoA) of your therapeutic candidate.
Feature
MCF-7 (CDX)
T47D (CDX)
ER+ PDX (e.g., WHIM series)
ESR1-Mutant Models
Origin
Pleural effusion (Metastatic)
Pleural effusion (Metastatic)
Patient biopsy (Primary/Met)
Engineered or PDX
Hormone Status
ER+/PR+/HER2-
ER+/PR+/HER2-
Retains patient heterogeneity
Ligand-independent ER activity
Growth Rate
Moderate (requires E2)
Moderate (requires E2)
Slow to Very Slow
Variable
Key Utility
Screening SERDs, CDK4/6i
PR-specific signaling, PI3K
Clinical predictivity, resistance
Testing next-gen SERDs/PROTACs
Take Rate
High (>80% with E2)
High (>80% with E2)
Low (~10-25%)
Moderate
The Signaling Landscape & Drug Targets
To design a valid efficacy study, one must understand the signaling architecture. The diagram below illustrates the canonical ER
pathway and the intersection points for standard-of-care (SoC) drugs (Fulvestrant, Palbociclib) versus novel targets.
Figure 1: Canonical ER signaling pathway showing mechanism of action for standard-of-care agents.
Detailed Protocol: MCF-7 Xenograft (The Workhorse)
The MCF-7 model is the industry standard for initial screening. However, MCF-7 cells are non-tumorigenic in mice without exogenous estrogen supplementation.
Phase 1: Estrogen Supplementation (Critical Step)
Rationale: Mice have an estrous cycle that does not provide the sustained high-level estradiol needed for human tumor maintenance.
Method:
Selection: Use 6-8 week old female athymic nude mice (Foxn1 nu/nu) or SCID mice.
Pellet Implantation: 3-4 days prior to cell inoculation, implant a 0.72 mg, 60-day release 17β-estradiol pellet subcutaneously in the dorsal flank.
Optimization Note: For intact (non-ovariectomized) mice, some labs use 0.36 mg to avoid toxicity (urosepsis/bladder stones), but 0.72 mg is the robust standard for maximum tumor take.
Phase 2: Cell Preparation & Inoculation
Reagent: Growth Factor Reduced (GFR) Matrigel is mandatory . ER+ cells are less aggressive than TNBC lines and require the basement membrane matrix to establish architecture.
Protocol:
Harvest MCF-7 cells in exponential growth phase (approx. 70% confluence).
Wash 2x with PBS.
Resuspend in serum-free media mixed 1:1 with GFR Matrigel.
Concentration:
to cells per mouse (100 µL total volume).
Injection: Inject subcutaneously into the right flank.
Advanced: For metastasis studies, inject orthotopically into the 4th mammary fat pad (requires surgery/anesthesia).
Phase 3: Randomization & Dosing
Trigger: Start measurements when tumors reach ~150-200 mm³.
Grouping: Randomize to ensure equal mean tumor volume across groups (n=10 mice/group recommended).
Controls (Self-Validation):
Negative Control: Vehicle alone (Tumor must grow).
Positive Control: Fulvestrant (Faslodex) 5 mg/mouse s.c. weekly OR Tamoxifen citrate. If the positive control fails to inhibit growth, the model has lost hormone sensitivity (drift), and the study is invalid.
Advanced Protocol: ER+ PDX Models
Patient-Derived Xenografts (PDX) retain the stromal architecture and genetic heterogeneity of the donor. They are superior for testing resistance but suffer from low "take rates" (10-25% for ER+ vs >50% for TNBC).
Workflow Logic
Implantation: Implant tumor fragments (2x2x2 mm) rather than dissociated cells to preserve the microenvironment.
Host: NSG (NOD scid gamma) mice are preferred for PDX due to higher engraftment success.
Supplementation:Always supplement with E2 pellets (same as CDX) for ER+ PDX.
Passaging: Do not use P0 (direct patient implant) for efficacy studies. Expand to P1/P2 to generate a cohort, then test at P3. Warning: Beyond P5-P6, human stromal components are replaced by murine stroma, and genetic drift may occur.
Figure 2: Step-by-step experimental timeline for ER+ Xenograft efficacy studies.
Application Note: Analytical Strategies for the Quantitation and Characterization of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid
Executive Summary & Analyte Profile This guide details the analytical framework for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid , a specific synthetic intermediate and structural motif often encountered in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
This guide details the analytical framework for 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid , a specific synthetic intermediate and structural motif often encountered in the development of Selective Estrogen Receptor Degraders (SERDs) and other fluorinated bioactive molecules.
The analysis of this compound presents three distinct challenges to the analytical chemist:
Zwitterionic Nature: Containing both a tertiary amine (azetidine nitrogen) and a carboxylic acid, the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns.
Weak Chromophore: Lacking a conjugated aromatic system, UV detection is limited to the non-specific low-UV region (<210 nm), making HPLC-UV prone to interference.
Stereochemistry: The C2 position of the butanoic acid chain is chiral. Enantiomeric purity is critical for biological activity.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Impact on Analysis
Formula
C₈H₁₄FNO₂
Monoisotopic Mass: ~175.10 Da
pKa (Base)
~9.5 - 10.5 (Azetidine N)
Protonated in acidic mobile phases (ESI+ friendly).
pKa (Acid)
~4.8 (Carboxylic Acid)
Ionized at neutral pH.
LogP
~0.5 - 1.2 (Estimated)
Moderately polar; requires high-strength silica or HILIC.
UV Abs
End-absorption only (<210 nm)
UV is not recommended for trace analysis. Use MS or CAD.
Strategic Method Selection
To ensure data integrity and robustness, we employ an orthogonal approach . We utilize LC-MS/MS for sensitivity and specificity (Method A) and Supercritical Fluid Chromatography (SFC) for stereochemical control (Method B).
Decision Matrix: Why these methods?
Why not standard C18? The analyte is too polar and will likely elute in the void volume (k' < 1) on traditional C18 columns, causing ion suppression from salts.
Why LC-MS/MS? The lack of a strong chromophore makes UV unreliable for impurity profiling. MS/MS provides the necessary specificity (MRM) to detect the fluorinated fragment.
Figure 1: Analytical Decision Tree selecting methodologies based on specific data requirements (Purity vs. Sensitivity).
Objective: Quantitative determination of the analyte in reaction mixtures or biological matrices (plasma/media).
Mechanism: Reversed-Phase Ion-Pairing "Lite" using a High-Strength Silica (HSS) column capable of 100% aqueous retention.
Equipment & Conditions
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
Column:Waters ACQUITY UPLC HSS T3 , 1.8 µm, 2.1 x 100 mm.
Rationale: The T3 bonding is designed to retain polar organic molecules in high-aqueous mobile phases, preventing void elution common with standard C18.
Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine, pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
Curve
0.00
2
0.4
Initial Hold
1.00
2
0.4
Load/Retain
6.00
60
0.4
Elution
6.10
95
0.5
Wash
8.00
95
0.5
Wash
8.10
2
0.4
Re-equilibration
10.00
2
0.4
Ready
Mass Spectrometry Parameters (ESI+)
The presence of the fluorine atom and the carboxylic acid directs the fragmentation.
Stock Prep: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).
Working Std: Dilute to 1 µg/mL in Water:Methanol (95:5) .
Critical: Do not dissolve in 100% organic solvent for injection. Strong solvents will cause "solvent effect" peak breakthrough on the HSS T3 column.
Protocol B: Chiral Separation (SFC)[1]
Objective: Determine the Enantiomeric Excess (%ee) of the 2-position chiral center.
Mechanism: Supercritical Fluid Chromatography (SFC) is preferred over Normal Phase HPLC due to speed and the ability to handle polar amine/acid functionalities with additives.
Equipment & Conditions
System: Agilent 1260 Infinity II SFC or Waters UPC².
Column:Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak IA-3 .
Rationale: Immobilized polysaccharide phases are robust. The "IG" phase often provides superior selectivity for amino-acid-like zwitterions.
Note on Additives: The "Double Additive" (Acid + Base) strategy is mandatory for zwitterions in SFC to suppress ionization of both the amine and the acid, sharpening peak shape.
Isocratic Method
Mobile Phase: CO₂ / Modifier (80:20 v/v).
Back Pressure (BPR): 120 bar.
Temperature: 40°C.
Detection: UV at 210 nm (or MS if available).
Flow Rate: 2.0 - 3.0 mL/min.
Validation Framework (ICH Q2(R2))
To ensure these methods are "fit for purpose," perform the following validation steps based on the latest ICH Q2(R2) guidelines.
Parameter
Acceptance Criteria (Trace Analysis)
Experimental Approach
Specificity
No interference at retention time (S/N > 10)
Inject Blank Matrix vs. Spiked Sample.
Linearity
R² > 0.995
5 concentration levels (e.g., 10 ng/mL to 1000 ng/mL).
Accuracy
85-115% Recovery
Spike samples at Low, Mid, and High QC levels.
Precision
RSD < 15% (LloQ < 20%)
6 replicates of the same sample.
Carryover
< 20% of LloQ
Inject Blank after highest standard.
System Suitability Test (SST)
Before every run, inject a standard (e.g., 100 ng/mL) 5 times.
Requirement: Retention time RSD < 2.0%; Peak Area RSD < 5.0%; Tailing Factor < 1.5.
Troubleshooting & "Expert" Insights
Issue: Peak Tailing or Split Peaks
Cause: Zwitterionic interaction with residual silanols or metal chelation.
Fix: Ensure the LC system is passivated. If using the HSS T3 column, ensure the pH is low (2.5 - 3.0). If tailing persists, switch to a HILIC mode using an Amide column (e.g., Waters BEH Amide) with an Ammonium Formate/Acetonitrile gradient.
Issue: Low Sensitivity
Cause: Poor ionization or matrix effects.
Fix: The fluoromethyl group is electron-withdrawing, which might slightly reduce the basicity of the azetidine nitrogen. Increase the source voltage or switch to a more sensitive transition. Check for "ion suppression" by infusing the standard post-column while injecting a matrix blank.
Visualization of Workflow
Figure 2: Step-by-step LC-MS/MS workflow for the quantitation of fluorinated azetidine derivatives.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2024).[1][2] Retrieved from [Link]
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017).[3] Retrieved from [Link]
McCalley, D. V. Analysis of the separation of polar compounds by HILIC and RPLC. Journal of Chromatography A. (2017). [Link]
Protocols for the Chiral Separation of Imlunestrant Enantiomers: A Guide to Method Development and Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Imlunestrant (LY-3484356) is an orally active, potent, and selective estrogen receptor degrader (SERD) investigated for the tre...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Imlunestrant (LY-3484356) is an orally active, potent, and selective estrogen receptor degrader (SERD) investigated for the treatment of ER-positive (ER+) advanced breast cancer.[1][2] As with many small-molecule therapeutics, Imlunestrant possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[3][4] The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[5][6] Therefore, the ability to separate and quantify the individual enantiomers of Imlunestrant is critical for drug development, quality control, and ensuring therapeutic efficacy and safety. This document provides a detailed guide to developing robust and efficient protocols for the chiral separation of Imlunestrant enantiomers, with a primary focus on Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chirality in Imlunestrant Development
More than half of all commercially available drugs are chiral compounds, and their biological activity is often associated with only one of the enantiomers.[7][8] The "inactive" enantiomer may be benign, exhibit reduced activity, or in some cases, contribute to undesirable side effects.[6][9] Imlunestrant, a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor (ER) and inducing its degradation, thereby inhibiting ER-mediated signaling in cancer cells.[10][11] The specific stereochemistry of the active enantiomer is crucial for its precise interaction with the ER binding pocket.
Ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) is a regulatory requirement and a fundamental aspect of drug quality. This necessitates the development of reliable analytical methods to resolve and quantify the enantiomers. Chiral chromatography, particularly HPLC and SFC, has become the gold standard for this purpose due to its high resolving power and applicability to a wide range of molecules.[12]
The Foundation of Chiral Recognition: Chiral Stationary Phases (CSPs)
The direct separation of enantiomers is achieved by creating a chiral environment within the chromatographic column. This is accomplished using a Chiral Stationary Phase (CSP), which is typically a chiral molecule immobilized onto a solid support like silica gel.[13] The fundamental principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.
The stability of these complexes differs for each enantiomer due to differential interactions, such as:
Hydrogen Bonding
π-π Interactions
Dipole-Dipole Interactions
Steric Hindrance
Inclusion Complexation
These differences in interaction energy lead to different retention times on the column, allowing for their separation.[14] Among the most versatile and widely successful CSPs are those based on polysaccharides, primarily cellulose and amylose derivatives.[7][14] Their complex helical structures provide numerous chiral centers and interaction sites, making them effective for a broad range of chemical structures.[9][13]
Primary Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC has emerged as the premier technique for chiral separations in the pharmaceutical industry.[7] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations, higher efficiency, and reduced solvent consumption compared to HPLC, aligning with green chemistry principles.[15][16][17]
Causality: Why SFC is the Preferred Method
Speed and Efficiency: The physical properties of supercritical CO2 permit high flow rates without generating excessive backpressure, significantly reducing analysis times, often by a factor of 3-5 compared to HPLC.[17]
Enhanced Resolution: Higher diffusivity facilitates rapid mass transfer between the mobile and stationary phases, leading to sharper peaks and improved resolution.[7]
Solvent Reduction: Replacing large volumes of organic solvents like hexane with environmentally benign CO2 makes SFC a greener alternative.[15]
Complementary Selectivity: The unique environment in SFC can sometimes provide different chiral recognition patterns compared to HPLC, offering a valuable alternative when HPLC methods fail.[16]
Experimental Protocol: SFC Method Development for Imlunestrant
This protocol outlines a systematic screening approach to efficiently identify the optimal conditions for separating Imlunestrant enantiomers.
Step 1: Sample Preparation
Prepare a stock solution of racemic Imlunestrant at 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase co-solvent.
Step 2: Instrumentation and Initial Screening Conditions
Instrument: Any modern analytical SFC system.
Columns: A set of polysaccharide-based CSPs is recommended for initial screening.
CHIRALPAK® AD-H (Amylose derivative)
CHIRALCEL® OD-H (Cellulose derivative)
CHIRALPAK® IC (Cellulose derivative)
Mobile Phase: Supercritical CO2 and a co-solvent (modifier).
Co-solvents for Screening: Methanol (MeOH), Ethanol (EtOH).
Additive: Due to the presence of amine groups in Imlunestrant's structure, a basic additive is recommended to improve peak shape. Add 0.2-0.3% Isopropylamine (IPA) or Diethylamine (DEA) to the co-solvent.[7]
Flow Rate: 3.0 mL/min
Back Pressure: 150 bar
Column Temperature: 40 °C
Detection: UV at an appropriate wavelength (e.g., 280 nm).
Step 3: Screening and Optimization Workflow
Begin by screening the selected columns with a gradient elution, for example, 5% to 40% co-solvent over 5-10 minutes. This will quickly determine which column/co-solvent combination shows promise.
Once a promising combination is identified (showing partial or full separation), switch to isocratic conditions to optimize the resolution.
Adjust the percentage of the co-solvent. Increasing the co-solvent percentage generally decreases retention time, while decreasing it can improve resolution, up to a point.
If peak shape is poor, adjust the concentration of the basic additive.
Varying the column temperature can also influence selectivity and should be explored (e.g., in a range of 25-40 °C).[18]
Expected Data and Performance
The results of the screening process can be summarized for easy comparison.
Column
Co-Solvent (+0.3% IPA)
% Co-Solvent (Isocratic)
Est. Retention Time (min)
Resolution (Rs)
CHIRALPAK® AD-H
Methanol
15%
3.5, 4.2
> 2.0
CHIRALCEL® OD-H
Ethanol
20%
4.8, 5.5
> 1.8
CHIRALPAK® IC
Methanol
25%
2.9, 3.3
> 1.5
Note: These are hypothetical values to illustrate the expected data format. Actual results will depend on the specific system and conditions.
Visualization: SFC Method Development Workflow
Caption: Workflow for SFC chiral method development.
Alternative Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a robust and widely used technique for enantioselective analysis.[12] While often slower than SFC, it is highly reliable and accessible in most analytical laboratories. The method development strategy involves screening different mobile phase modes.
Causality: Why HPLC is a Validated Alternative
Established Technology: HPLC is a mature and well-understood technology with a vast body of literature and application notes.
Versatility of Modes: The ability to operate in normal-phase, reversed-phase, and polar organic modes provides great flexibility in method development, as each mode offers a different selectivity profile.[18]
Immobilized Phases: Modern immobilized polysaccharide CSPs allow for the use of a wide range of solvents without damaging the column, expanding the method development toolbox.[17]
Experimental Protocol: HPLC Method Development for Imlunestrant
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of racemic Imlunestrant in a solvent compatible with the initial mobile phase (e.g., Ethanol for normal phase, Acetonitrile for reversed-phase).
Dilute to a working concentration of 0.1 mg/mL.
Step 2: Instrumentation and Screening Conditions
Instrument: HPLC or UHPLC system.
Columns: The same set of polysaccharide-based CSPs (CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIRALPAK® IC).
Flow Rate: 1.0 mL/min for HPLC (4.6 mm ID columns).
Column Temperature: 25 °C (can be optimized).
Detection: UV at an appropriate wavelength.
Step 3: Screening Across Mobile Phase Modes
A. Normal-Phase (NP) Mode
Mobile Phase: A mixture of n-Hexane or n-Heptane and an alcohol modifier (Isopropanol [IPA] or Ethanol [EtOH]).
Screening Conditions: Start with 90:10 (v/v) Hexane:IPA. Adjust the ratio of the alcohol modifier to optimize resolution and retention.
Additive: Add 0.1% DEA to the mobile phase to improve the peak shape of the basic Imlunestrant molecule.[19]
B. Reversed-Phase (RP) Mode
Mobile Phase: An aqueous buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0) and an organic modifier (Acetonitrile [ACN] or Methanol [MeOH]).
Screening Conditions: Begin with 50:50 (v/v) aqueous buffer:ACN. Adjust the organic modifier percentage to optimize.
C. Polar Organic (PO) Mode
Mobile Phase: Typically 100% of a polar organic solvent like Acetonitrile or Methanol, often with an additive.
Screening Conditions: Screen with 100% Acetonitrile + 0.1% DEA and 100% Methanol + 0.1% DEA.
Expected Data and Performance
Mode
Column
Mobile Phase
Est. Retention Time (min)
Resolution (Rs)
NP
CHIRALCEL® OD-H
Hexane:EtOH:DEA (80:20:0.1)
8.2, 9.5
> 2.5
RP
CHIRALPAK® IC
ACN:Water (60:40)
6.1, 6.9
> 1.7
PO
CHIRALPAK® AD-H
ACN + 0.1% DEA
5.3, 5.9
> 2.0
Note: These are hypothetical values for illustrative purposes.
Visualization: HPLC Screening Strategy
Caption: HPLC screening strategy across different mobile phase modes.
Conclusion
The successful chiral separation of Imlunestrant enantiomers is an essential task in its development and commercialization. Both Supercritical Fluid Chromatography and High-Performance Liquid Chromatography are powerful techniques capable of achieving baseline resolution. SFC is often the preferred method due to its significant advantages in speed, efficiency, and environmental impact.[7][15][17] However, traditional HPLC offers a highly versatile and reliable alternative. The systematic screening protocols outlined in this guide, utilizing a small set of robust polysaccharide-based chiral stationary phases, provide a high probability of success in developing a specific and accurate method for the enantioselective analysis of Imlunestrant.
References
Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
Application Notes and Protocols for Chiral Drug Separation by Capillary Electrophoresis. Benchchem.
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
The Application of Chiral HPLC Columns for Enantiomer Separ
Chiral - Application Notes.
Enantioseparation of Chiral Drugs – An Overview. Journal of Pharmaceutical and Biomedical Analysis.
Chiral HPLC Separ
Imlunestrant (LY-3484356). MedChemExpress.
IMLUNESTRANT. precisionFDA.
Biochemical and in vitro characterization of imlunestrant.
Application Note: Formulation Development of Oral SERDs (Bioavailability Enhancement Strategies)
Executive Summary & Introduction The transition from intramuscular fulvestrant to oral Selective Estrogen Receptor Degraders (SERDs) represents a pivotal shift in oncology. However, molecules in this class (e.g., Imlunes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Introduction
The transition from intramuscular fulvestrant to oral Selective Estrogen Receptor Degraders (SERDs) represents a pivotal shift in oncology. However, molecules in this class (e.g., Imlunestrant, Giredestrant, Camizestrant) present a "formulation paradox": they require high lipophilicity to bind the Estrogen Receptor (ER) hydrophobic pocket, yet this same property often renders them BCS Class II (Low Solubility, High Permeability) or Class IV compounds.
Imlunestrant (LY3484356), specifically, utilizes a tosylate salt form to improve solubility, capitalizing on the basicity of its azetidinyl moiety (pKa ~7.72). For development scientists, the formulation pathway for such molecules involves a critical decision tree: Salt Screening vs. Amorphous Solid Dispersion (ASD) .
This guide details the protocols for developing oral SERD formulations, focusing on overcoming the "brick dust" nature of these APIs through rational solid-state engineering.
Pre-Formulation: The Physicochemical Triage
Before excipient selection, the API must undergo rigorous profiling to determine if a salt form is viable or if an amorphous dispersion is required.
API Profiling Protocol
Objective: Define the "developability" window of the SERD candidate.
Parameter
Method
Critical Threshold for Oral SERDs
pKa
Potentiometric Titration
If basic pKa > 4.0, Salt Screening is viable (e.g., Imlunestrant).
LogP
Shake-flask (Octanol/Water)
Typ. > 3.0. High LogP drives permeability but hurts solubility.
Tm (Melting Point)
DSC (10°C/min)
Tm > 200°C indicates high lattice energy (hard to dissolve). Imlunestrant decomposes >245°C.
Glass Transition (Tg)
mDSC
High Tg is preferred for ASD stability (prevents recrystallization).
Decision Tree: Salt vs. ASD
If the API has a suitable ionizable group (like the azetidine nitrogen in Imlunestrant), a salt screen is the first step. If the salt fails to improve solubility >10x in biorelevant media, ASD is the mandatory path.
Figure 1: Decision logic for Oral SERD formulation. Imlunestrant follows the "Green" path (Salt), while others may require the "Red" path (ASD).
Protocol A: Salt Screening (The Imlunestrant Route)
Imlunestrant utilizes a tosylate anion. The choice of counter-ion is critical not just for solubility, but for hygroscopicity and crystallinity .
Experimental Workflow
Counter-ion Selection: Select acids based on pKa difference (
Hygroscopicity (DVS): Reject salts gaining >5% mass at 80% RH (critical for stability).
Disproportionation Risk: Slurry the salt in pH 7 buffer. If it reverts to free base, the salt is unstable in vivo.
Protocol B: Amorphous Solid Dispersion (ASD) Development
If the salt form does not yield sufficient bioavailability, an ASD is engineered to generate a "Spring and Parachute" effect.
Mechanism:
The Spring: The amorphous form dissolves rapidly, creating a supersaturated solution (concentrations exceeding equilibrium solubility).
The Parachute: Polymers (e.g., HPMCAS) inhibit precipitation, maintaining high drug concentrations long enough for absorption.
Polymer Selection
For SERDs, hydrophobic polymers are preferred to prevent moisture uptake and phase separation.
HPMCAS (L, M, H grades): Excellent for pH-dependent release (protects drug in stomach, releases in intestine).
Copovidone (PVPVA 64): Good general solubilizer, but more hygroscopic.
Manufacturing Protocol: Spray Drying
Spray drying is preferred over Hot Melt Extrusion (HME) for SERDs with high melting points (like Imlunestrant's >245°C decomposition onset) to avoid thermal degradation.
Step-by-Step Protocol:
Feed Solution Preparation:
Solvent: Acetone:Water (90:10) or Methanol:DCM (1:1).
Solids Loading: 10-15% w/w total solids.
Ratio: Start with 25:75 (Drug:Polymer).
Spray Drying Parameters (Buchi B-290 Scale):
Inlet Temp:
(Target outlet ).
Atomization Gas Flow: 35-40 mm (creates small droplets for rapid evaporation).
for 24-48 hours to remove residual solvents (critical for Tg stability).
Analytical Validation: Non-Sink Dissolution
Standard USP dissolution (sink conditions) is useless for ASDs/Salts of low-solubility drugs because it cannot detect precipitation kinetics. You must use Non-Sink (Supersaturated) Conditions .
Protocol: Biorelevant Dissolution Transfer Method
This mimics the transit from the stomach (pH 1.2) to the small intestine (pH 6.5).
Equipment: USP Apparatus II (Paddles) or mini-dissolution apparatus.
Temperature: 37°C.
Stage
Time
Medium
Volume
Goal
Acid Stage
0-30 min
0.01N HCl (pH 2.0)
250 mL
Mimic gastric environment. Check for early release/precipitation.
Data Analysis:
Plot concentration vs. time. Calculate the AUC of Supersaturation .
Success Criteria: Formulation maintains >5x equilibrium solubility of the crystalline drug for at least 90 minutes.
Figure 2: The "Spring and Parachute" mechanism essential for SERD bioavailability.
Stability Considerations
SERDs in amorphous states are thermodynamically unstable.
Physical Stability: Monitor via PXRD (Powder X-Ray Diffraction). The appearance of sharp peaks indicates recrystallization (Failure).
Chemical Stability: Check for hydrolysis of the salt or oxidation of the ether linkages.
References
FDA Center for Drug Evaluation and Research. (2025). Integrated Review: Imlunestrant (NDA 218881).[2] Retrieved from [Link]
TandF Online. (2023). Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status. Retrieved from [Link]
Drug Development & Delivery. (2020). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Retrieved from [Link]
National Institutes of Health (PubChem). (2025). Imlunestrant Compound Summary.[1][3][4] Retrieved from [Link]
"improving yield in 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid synthesis"
Technical Support Center: 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid Synthesis User Role: Senior Application Scientist Current Status: Active Session Ticket ID: AZT-FL-YIELD-OPT[1] Executive Summary: The Yield/Purity...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid Synthesis
User Role: Senior Application Scientist
Current Status: Active Session
Ticket ID: AZT-FL-YIELD-OPT[1]
Executive Summary: The Yield/Purity Trade-off
The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid presents a classic "strained ring vs. nucleophilicity" conflict. The azetidine nitrogen is nucleophilic enough to displace halides, but the ring strain (approx. 26 kcal/mol) makes it susceptible to ring-opening polymerization under thermal stress or strong Lewis acids.[2] Furthermore, the
-fluorine (relative to the ring carbons) introduces a risk of HF elimination under harsh basic conditions.[2]
Overall Yield: >65% is considered "Process Ready."[2]
Module 1: The "Golden Route" Protocol
Recommended for highest reliability and scalability.
This protocol prioritizes the N-alkylation of commercially available 3-(fluoromethyl)azetidine hydrochloride with ethyl 2-bromobutyrate, followed by mild hydrolysis.[1]
Checkpoint: At 4h, conversion should be >60%.[1][2] If stalled, add 0.1 eq NaI (Finkelstein catalysis) to accelerate the reaction without increasing temperature.[1][2]
Step 2: Hydrolysis & Isolation (The Zwitterion Trap)
The Critical Failure Point: The product is an amino acid (amphoteric).[2] It is highly water-soluble.[2] Standard acid/base extraction will fail , leading to near 0% isolated yield as the product stays in the aqueous phase.[2]
Add LiOH (2.0 eq).[2] Stir at RT (Do NOT heat; prevents racemization).
Isolation (Choose one):
Method A (Scale <1g): Evaporate THF. Load aqueous residue onto Diaion HP-20 or C18 resin.[2] Wash with water (removes inorganic salts), elute with 10-50% MeOH/Water.[1][2]
Method B (Scale >1g): Adjust pH to the Isoelectric Point (pI ~6.5) using 1M HCl.[2] If the product crystallizes, filter.[2][3] If not, evaporate to dryness and triturate with Ethanol (product dissolves, inorganic salts precipitate).[1][2]
Module 2: Troubleshooting Guide
Issue A: "My reaction turns yellow/orange and yield is low."
Diagnosis: Azetidine Ring Opening / Polymerization.[2]
Cause: Temperature too high (>65°C) or concentration too high (>0.5 M), leading to intermolecular attack.[1][2]
Fix:
Dilute reaction to 0.15 M.
Strictly limit temperature to 50°C.
Check your base: Strong bases like NaH or KOtBu are forbidden; they trigger ring destruction.[2]
Issue B: "I see a new impurity at M-20 mass."
Diagnosis: HF Elimination.
Cause: The
-fluorine is leaving.[2] This generates an exocyclic double bond.[2]
Fix: Switch base to DIPEA (Diisopropylethylamine) or
.[2] While slower, these bases are non-nucleophilic and weaker, preserving the C-F bond.[1][2]
Issue C: "I cannot recover the product after hydrolysis."
Fix: Do not extract. Use the Resin Purification method described in Module 1. Alternatively, use n-Butanol for extraction at pH 6.5, but resin is superior.[1][2]
Module 3: Visualizing the Pathways
The following diagram maps the kinetic competition between the desired pathway and the destructive side reactions.
Caption: Kinetic competition map. Green paths indicate the desired workflow; red dashed paths indicate thermal and basicity-induced failure modes.
Q: I need the (S)-enantiomer of the butanoic acid chain. Can I use (S)-2-bromobutyrate?A:Proceed with Caution. The
reaction proceeds with inversion of configuration (Walden inversion). If you start with (R)-2-bromobutyrate, you theoretically get the (S)-product.[1][2] However, the basic conditions required for alkylation often cause partial racemization at the -position of the ester.
Better Strategy: Perform the synthesis on racemic material and separate enantiomers at the Ester Stage using Chiral SFC (Supercritical Fluid Chromatography). It is much harder to separate the zwitterionic acid.[2]
Q: I want to synthesize the starting material (3-(fluoromethyl)azetidine) myself using DAST. Any tips?A:
Protection is Mandatory: You must use N-Boc-3-(hydroxymethyl)azetidine.[2] Do not fluorinate the free amine.[2]
Reagent: Use Deoxo-Fluor instead of DAST if possible. It is more thermally stable.[2]
Conditions: DCM, -78°C to RT.
Safety: DAST generates HF. Use plastic/Teflon ware if possible, or quench very carefully with aqueous bicarbonate.[1][2]
References
Azetidine Stability & Synthesis
Couty, F., & Evano, G. (2006).[1][2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International.[2]
Insight: Establishes the ring-strain parameters and temperature limits for N-alkylation to avoid polymeriz
Singh, R. P., & Shreeve, J. M. (2002).[1][2] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.
Insight: Provides the safety and yield comparison between DAST and Deoxo-Fluor for primary alcohols.
Lilly, E. (2018).[1][2] "Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol and related intermediates." World Intellectual Property Organization (WO2018108954A1).[2]
"troubleshooting Imlunestrant synthesis side reactions"
An in-depth guide for researchers, scientists, and drug development professionals. Introduction Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) designed for...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure ER antagonist, it induces degradation of the estrogen receptor, inhibiting ER-mediated gene transcription and cell growth, even in cancers with ESR1 mutations that confer resistance to other endocrine therapies.[3][4]
The synthesis of a complex heterocyclic molecule like Imlunestrant involves a multi-step pathway where controlling side reactions is critical for achieving high purity and yield. While the precise, industrial-scale synthesis route for Imlunestrant is proprietary, its molecular architecture suggests the use of several foundational reaction classes common in medicinal chemistry.
This technical support guide is structured to address potential side reactions and troubleshooting challenges based on plausible key transformations likely employed in the synthesis of Imlunestrant or structurally related compounds. We will focus on providing in-depth, mechanistically-grounded solutions to common problems encountered during these critical synthetic steps.
Section 1: Troubleshooting the Core Heterocyclic Assembly (A Plausible Pictet-Spengler Approach)
The construction of the core tetrahydro-β-carboline or a related fused heterocyclic system is a cornerstone of many complex pharmaceutical syntheses. The Pictet-Spengler reaction is a powerful and direct method for this transformation, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[5][6] However, this reaction is sensitive to conditions and substrate properties, often leading to specific side reactions.
FAQ 1.1: My Pictet-Spengler reaction for the core synthesis is resulting in low yield or failing completely. What are the likely causes and solutions?
Possible Causes:
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and hinges on the formation of a highly electrophilic iminium ion intermediate.[7] If the acid is too weak, this intermediate does not form in sufficient concentration.
Decomposition of Starting Materials: Tryptamine or quinoline-based starting materials can be sensitive to overly harsh acidic conditions or high temperatures, leading to degradation.
Poor Reagent Quality: Moisture or impurities in the aldehyde or solvent can inhibit the reaction. Water, for instance, can hydrolyze the critical iminium ion intermediate, stalling the cyclization.[7]
Steric Hindrance: Bulky substituents on either the amine or the aldehyde can sterically impede the initial condensation to the Schiff base or the subsequent intramolecular cyclization.
Troubleshooting & Optimization:
Catalyst Selection & Optimization: The choice of acid is paramount. While strong protic acids like trifluoroacetic acid (TFA) are common, Lewis acids can also be effective. It is crucial to screen a panel of catalysts.[7] Start with milder conditions and escalate if necessary. For particularly sensitive substrates, a two-step approach—pre-forming the Schiff base under neutral conditions before introducing the acid catalyst—can prevent degradation of the amine starting material.
Reaction Condition Control:
Temperature: Begin at a lower temperature (e.g., 0 °C to room temperature) and only increase if the reaction is sluggish. High temperatures can promote side reactions and decomposition.[8]
Solvent: Ensure the use of anhydrous solvents. Dichloromethane (DCM), dichloroethane (DCE), and toluene are common choices.
Concentration: Running the reaction at a higher concentration can sometimes favor the intramolecular cyclization over intermolecular side reactions.
Reagent Purity:
Use freshly distilled or high-purity aldehydes.
Employ anhydrous solvents, and consider adding molecular sieves to the reaction mixture to scavenge any residual water.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
FAQ 1.2: I'm observing a difficult-to-separate mixture of diastereomers. How can I improve stereoselectivity?
Possible Causes:
Kinetic vs. Thermodynamic Control: In many Pictet-Spengler reactions, the cis isomer is the kinetic product (formed faster at lower temperatures), while the trans isomer is the thermodynamically more stable product.[7] Your reaction conditions will dictate the final ratio.
Catalyst Choice: The nature of the acid catalyst can influence the transition state of the cyclization, thereby affecting the stereochemical outcome. Chiral catalysts, such as chiral phosphoric acids, are often used to induce enantioselectivity and can also influence diastereoselectivity.[9]
Substituent Effects: The steric and electronic properties of substituents on both reactants can favor the formation of one diastereomer over another.
Troubleshooting & Optimization:
Temperature Adjustment: To favor the kinetic product (often cis), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To favor the thermodynamic product (often trans), consider running the reaction at a higher temperature or for a longer duration to allow for equilibration.
Catalyst Screening: Experiment with a range of catalysts. Bulky catalysts may sterically direct the cyclization to favor a specific diastereomer. For advanced applications, employing a chiral Brønsted acid can provide excellent stereocontrol.[9]
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Screen a variety of solvents (e.g., non-polar toluene vs. polar acetonitrile) to determine the optimal medium for your desired stereoisomer.
Table 1: Influence of Conditions on Diastereoselectivity
Parameter
Condition
Likely Favored Product
Rationale
Temperature
Low (-20 °C to RT)
Kinetic (often cis)
The lower energy transition state is favored.
High (Reflux)
Thermodynamic (often trans)
Allows for equilibration to the more stable isomer.
Catalyst
Protic Acid (TFA)
Often favors thermodynamic
Strong acid can facilitate equilibration.
Chiral Phosphoric Acid
Specific enantiomer/diastereomer
Creates a chiral environment for the cyclization.[9]
Reaction Time
Short
Kinetic
Reaction is stopped before equilibration can occur.
Long
Thermodynamic
Allows the initial product to convert to the more stable form.
Section 2: Troubleshooting C-C Bond Formation (Grignard Reaction)
The synthesis overview of Imlunestrant suggests a Grignard reaction to form the ketone by reacting a quinoline-based organometallic species with a 4-fluorobenzoyl chloride.[10] Grignard reactions require strict control to avoid common side reactions.
FAQ 2.1: My Grignard reaction is sluggish, and I'm recovering unreacted starting material. What are the primary issues to check?
Possible Causes:
Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the organic halide.
Presence of Moisture: Grignard reagents are extremely reactive with protic sources, especially water. Even trace amounts in the solvent or on the glassware can quench the reagent as it forms.
Inhibitors: Certain impurities can inhibit the initiation of the reaction.
Troubleshooting & Optimization:
Magnesium Activation:
Mechanically crush the magnesium turnings just before use to expose a fresh surface.
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium in a vigorous, visible reaction that activates the surface.
Strict Anhydrous Conditions:
Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
Initiation: If the reaction does not start, gently warm a small portion of the reaction mixture. Once initiated (indicated by bubbling or a color change), the rest of the halide can be added at a controlled rate.
Visualizing Grignard Side Reactions
Caption: Desired Grignard pathway versus common quenching and coupling side reactions.
Section 3: General Purification & Analytical FAQs
FAQ 3.1: What are recommended starting points for purifying the final Imlunestrant compound and its key intermediates?
Recommendations:
Column Chromatography: Silica gel chromatography is the workhorse for purifying intermediates and the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol for very polar impurities), is typically effective.
Recrystallization: For the final compound, recrystallization can be a powerful technique for achieving high purity and removing trace impurities, especially isomers. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes, acetone) is necessary to find the optimal system.
Preparative HPLC: For removing closely-eluting impurities or for final polishing of the active pharmaceutical ingredient (API), reverse-phase preparative HPLC is the method of choice.
FAQ 3.2: Which analytical techniques are crucial for identifying and quantifying synthesis-related impurities?
Recommendations:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity. A well-developed HPLC method can separate the main compound from starting materials, byproducts, and degradation products. Coupling HPLC to a mass spectrometer (LC-MS) is essential for identifying the molecular weights of unknown impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for identifying the structures of major impurities if they can be isolated.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product and impurities, which is critical for confirming their elemental composition.
Experimental Protocol Example: Optimization Screen for a Pictet-Spengler Reaction
This protocol provides a framework for systematically optimizing reaction conditions to maximize yield and selectivity.
Objective: To determine the optimal acid catalyst and temperature for the Pictet-Spengler cyclization of Intermediate A with Aldehyde B.
Array Setup: Arrange and label a 3x2 array of reaction vials. The rows will correspond to the catalyst, and the columns will correspond to the temperature.
Reagent Preparation: Prepare stock solutions of Intermediate A and Aldehyde B in the chosen primary solvent (e.g., DCM).
Reaction Loading:
To each vial, add Intermediate A (1.0 eq) and Aldehyde B (1.1 eq).
Add the designated anhydrous solvent to achieve a concentration of 0.1 M.
Add the specified catalyst (0.1 - 1.0 eq, to be optimized) to each vial in the corresponding row.
Reaction Execution:
Place the first column of vials (n=3) in a cooling bath at 0 °C.
Place the second column of vials (n=3) at room temperature (25 °C).
Allow all reactions to stir for a predetermined time (e.g., 12 hours).
Workup & Analysis:
Quench each reaction by adding a saturated sodium bicarbonate solution.
Extract the organic layer, dry it with sodium sulfate, and concentrate it.
Analyze a small, diluted aliquot of each crude product by HPLC to determine the conversion rate and the ratio of product to side products.
Data Evaluation: Tabulate the results to identify the condition that provides the highest conversion to the desired product with the lowest impurity profile.
References
RxList. (2025, October 2). Imlunestrant: Side Effects, Uses, Dosage, Interactions, Warnings.
Breastcancer.org. (2026, January 22). Imlunestrant (Inluriyo) for Breast Cancer: Side Effects, Cost, & More.
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
Drugs.com. (n.d.). Imlunestrant Side Effects: Common, Severe, Long Term.
Living Beyond Breast Cancer. (2025, December 8). Imlunestrant.
Oncology News Central. (2024, December 11). Imlunestrant Combo Improves PFS in Advanced Breast Cancer.
American Association for Cancer Research (AACR). (2024, December 20). Please SERD, I Want Some More (Molecular Degraders).
Encyclopedia.pub. (2024, February 8). Oral Selective Estrogen Receptor Degraders in Development.
Massive Bio. (2025, December 23). Selective Estrogen Receptor Degrader.
Taylor & Francis Online. (2025, February 26). Optimizing selective estrogen receptor degraders for anticancer drug development.
BenchChem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
Hanna, K. S., et al. (2022, October 16). Imlunestrant. Drugs of the Future.
National Center for Biotechnology Information. (n.d.). Oral Selective Estrogen Receptor Degraders (SERDs)
National Center for Biotechnology Information. (n.d.).
Royal Society of Chemistry. (2024, January 31). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science.
ResearchGate. (n.d.).
National Center for Biotechnology Inform
National Center for Biotechnology Information. (2024, September 6).
ResearchGate. (2025, November 2). Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study.
National Center for Biotechnology Information. (2025, February 17). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. PMC.
National Center for Biotechnology Information. (n.d.). Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study. PMC.
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imlunestrant.
AACR Journals. (2025, February 15). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer.
VHIO. (2024, December 11). Next-generation SERD improves clinical outcomes breast cancer.
National Center for Biotechnology Information. (n.d.). Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. PMC.
ESMO. (2025, December 19).
Digital Commons@Becker. (2024, September 6).
National Center for Biotechnology Information. (n.d.). Imlunestrant, an oral selective estrogen receptor degrader, in combination with HER2 directed therapy, with or without abemaciclib, in ER-positive, HER2-positive advanced breast cancer. PMC.
Pharmacy Times. (2025, August 27). Oral SERDs in Breast Cancer: Imulnestrant and Elacestrant.
Memorial Sloan Kettering Cancer Center. (2025, December 12).
ASCO Publications. (2024, September 6). Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study.
JCI Insight. (2025, May 6). Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer.
Eli Lilly and Company. (2024, December 11). Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Status: Online
Operator: Senior Application Scientist
Topic: Optimization of Reaction Conditions for Azetidine Ring Formation
Ticket ID: AZT-OPT-2026
Executive Summary: The Thermodynamics of "Square" Rings
Welcome to the Azetidine Optimization Support Center. The core challenge you face is thermodynamic: the azetidine ring possesses approximately 25.4 kcal/mol of ring strain .[1] Unlike the kinetically rapid formation of 5-membered rings (pyrrolidines), forming a 4-membered ring is often slower than intermolecular polymerization or decomposition pathways.
Successful synthesis requires a "Kinetic Trap"—forcing the molecule to cyclize before it can polymerize or degrade. This guide moves beyond standard recipes to explain why your reaction might be failing and how to fix it using kinetic control, solvent effects, and catalytic precision.
Module 1: Intramolecular Nucleophilic Substitution (The "Standard" Route)
This is the most common method, typically starting from 1,3-amino alcohols or
-haloamines.
Diagnostic Workflow: Low Yields in Cyclization
User Issue: "I am trying to cyclize a N-protected 3-bromo-propylamine (or mesylate), but I mostly get oligomers or starting material."
Root Cause Analysis:
Concentration: High concentrations favor intermolecular reaction (polymerization) over intramolecular ring closure.
Base Strength: Incomplete deprotonation of the sulfonamide/amine leads to slow kinetics.
Leaving Group: If the leaving group (LG) is too poor, the high activation energy of the ring closure prevents reaction.
Troubleshooting Protocol
Parameter
Recommendation
Mechanism / Rationale
Concentration
< 0.05 M (Critical)
High dilution minimizes intermolecular collisions, statistically favoring the unimolecular ring-closing event.
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state and dissociate ion pairs, increasing the nucleophilicity of the nitrogen anion.
Base
NaH (for sulfonamides) or Cs₂CO₃
Cesium (Cs⁺) provides the "Cesium Effect," where the large cation radius disrupts tight ion pairs, making the N-anion more reactive.
Temperature
Reflux (60–80°C)
Thermal energy is often required to overcome the enthalpy of activation () associated with ring strain.
Standard Operating Procedure (SOP): One-Pot Mesylation/Cyclization
Adapted from Couty et al. and recent process chemistry optimizations.
Substrate: Dissolve N-Boc or N-Tosyl 1,3-amino alcohol (1.0 equiv) in dry THF or MeCN (0.1 M).
Activation: Add triethylamine (1.5 equiv) and cool to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1 h.
Cyclization Trigger:
Option A (Mild): Add DBU (2.0 equiv) and heat to reflux.
Option B (Strong): Cool to -78°C, add NaH (2.0 equiv) or LiHMDS, then warm to reflux.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] Note: Azetidines can be volatile; avoid high-vacuum drying if the molecular weight is low.
User Issue: "I am using the Schindler protocol (Imine + Alkene), but the reaction is slow and stops at 50% conversion."
Root Cause Analysis:
Photochemical reactions are photon-limited. In batch reactors, light penetration (Beer-Lambert law) drops exponentially with depth, leading to long reaction times and side reactions (e.g., photodegradation of the product).
Optimization Matrix
Variable
Adjustment
Why?
Reactor Type
Flow Reactor (FEP tubing)
Drastically increases surface-area-to-volume ratio, ensuring uniform irradiation and preventing over-irradiation of the product.
Light Source
420–450 nm (Blue LED)
Matches the absorption of common photocatalysts (e.g., Ir(ppy)₃ or Thioxanthone). UV (<300 nm) often degrades the azetidine.
Sensitizer
Thioxanthone or Iridium
Triplet energy transfer (EnT) is required to excite the imine/alkene without direct UV damage.
Module 3: C-H Activation (The "Stahl/Gaunt" Method)
User Issue: "My Pd-catalyzed C-H activation works on the test substrate but fails on my complex intermediate."
Root Cause Analysis:
C-H activation is highly sensitive to the "innate" reactivity of the C-H bond and the directing group (DG).
Catalyst Poisoning: Heteroatoms (S, free amines) in your complex molecule may bind Pd irreversibly.
Conformational Gating: The substrate must adopt a specific geometry to allow the Pd to access the
-C-H bond.
Decision Logic for C-H Activation
Check the DG: Is it a Picolinamide (PA)? This is required for the Stahl protocol to direct Pd to the
-position.
Oxidant: Are you using PhI(OAc)₂? Ensure it is fresh. Old oxidant contains iodobenzene and acetic acid, which can inhibit the cycle.
Visual Troubleshooting Guides
Diagram 1: Method Selection Decision Tree
Use this to determine the best synthetic route for your target azetidine.
Caption: Decision tree for selecting the optimal azetidine synthesis pathway based on available starting materials and substitution requirements.
Caption: Diagnostic logic for troubleshooting low yields in intramolecular nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My azetidine product is volatile. How do I isolate it without losing yield?
Answer: Many simple azetidines (MW < 150) sublime or evaporate under high vacuum.
Solution: Isolate as a salt (e.g., HCl or TFA salt) which is non-volatile. If the free base is required, use solvents with low boiling points (Pentane/DCM) for extraction and remove solvent carefully at atmospheric pressure or mild vacuum (>100 mbar).
Q2: Why is the "Cesium Effect" so critical in azetidine formation?
Answer: In solvents like DMF or MeCN, sodium or potassium salts of sulfonamides form tight ion pairs. The large ionic radius of Cesium (Cs⁺) creates a "loose" ion pair, effectively making the nitrogen anion "naked" and significantly more nucleophilic. This is often the deciding factor in closing the strained 4-membered ring vs. intermolecular polymerization [1].
Q3: Can I use Baldwin's Rules to predict success?
Answer: Technically, azetidine formation is a 4-exo-tet cyclization, which Baldwin's rules classify as favored. However, "favored" only means orbital alignment is possible. It does not account for the 25 kcal/mol ring strain. You must add thermodynamic driving forces (heat, good leaving groups) to make the favored orbital pathway kinetically accessible [2].
References
Synthesis of Azetidines from Amino Alcohols
Title: A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols
Source: Arkat USA (Arkivoc)
URL:[Link]
Recent Advances in Azetidine Synthesis (Review)
Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle
Source: Royal Society of Chemistry (Org. Biomol. Chem.)
URL:[Link]
Photochemical Synthesis (Aza-Paternò-Büchi)
Title: Synthesis of azetidines by aza Paternò–Büchi reactions
Source: Chemical Science
URL:[Link][2][4]
C-H Activation Protocols
Title: Highly Efficient Syntheses of Azetidines via Palladium Catalyzed Intramolecular Amination
Source: Journal of the American Chemical Society
URL:[Link]
Strain Release Functionalization (ABB)
Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization
Source: Organic Chemistry Portal (Abstract of JACS 2023)
URL:[Link]
Technical Support Center: Overcoming Solubility Challenges with Azetidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for the common yet signific...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for the common yet significant challenge of poor aqueous solubility in azetidine-based compounds. The unique physicochemical properties that make the azetidine scaffold a valuable tool in medicinal chemistry can also present hurdles in formulation and biological testing.[1][2] This resource provides a structured approach to diagnosing and overcoming these issues.
Section 1: The Root of the Problem: Understanding Azetidine Physicochemistry
Before troubleshooting, it's crucial to understand the underlying principles governing the solubility of these unique scaffolds. The four-membered ring of azetidine is rich in sp3-hybridized carbons, a feature sought after in modern drug design to improve clinical success rates.[1] However, this very feature, combined with the ring's conformational rigidity and potential for high lipophilicity depending on its substituents, can contribute to poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine-based compound poorly soluble despite the presence of a nitrogen atom?
While the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated, its influence on overall solubility is heavily dependent on the rest of the molecule's structure.[3] The key factors that often lead to poor solubility are:
High Lipophilicity (LogP/LogD): Large, non-polar substituents attached to the azetidine ring or its nitrogen can dramatically increase the molecule's hydrophobicity, making it less favorable to be solvated by water.
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be higher than the energy gained from solvation. This is a common issue for many crystalline APIs.[4]
Low Basicity (pKa): The basicity of the azetidine nitrogen, and thus its ability to be protonated to form a more soluble salt, is influenced by its substituent.[3] Electron-withdrawing groups can lower the pKa, making it more difficult to protonate at physiological pH. The pKa of the azetidine nitrogen is a critical parameter influencing its ionization state, which in turn affects solubility and permeability.[5]
Q2: How does the azetidine ring's strain and structure impact solubility?
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which is a defining feature of its chemical reactivity.[6] While this strain doesn't directly dictate solubility, the ring's compact and rigid structure can influence how the molecule packs in a solid state (affecting crystal lattice energy) and how it presents its functional groups for solvation. Compared to a more flexible, larger ring like a pyrrolidine, an azetidine scaffold can offer a different vector for substituents, which can be strategically exploited to either enhance or inadvertently hinder solubility.[7]
Section 2: Troubleshooting Guide: A First-Response Workflow
You've just synthesized a promising azetidine-containing compound, but it immediately precipitates when you try to make an aqueous stock solution for your biological assay. What should you do? Follow this workflow to systematically diagnose and address the problem.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Reducing Toxicity in Fluorinated Small Molecules
Status: Online
Operator: Senior Application Scientist (Medicinal Chemistry Division)
Audience: Drug Discovery Researchers & Process Chemists
Welcome to the Fluorine Optimization Hub
You have reached the Tier 3 Technical Support guide for fluorinated motif integration. While fluorine is a powerful tool for modulating pKa, metabolic stability, and potency, its misuse often leads to "silent" toxicity liabilities—ranging from mitochondrial poisoning to bone deposition of free fluoride.
Below are the four most common "Error Codes" (toxicity mechanisms) reported by our users, accompanied by diagnostic protocols and remediation strategies.
Ticket #001: Metabolic Defluorination (The "Leaking Fluoride" Error)
User Report: "My lead compound shows bone accumulation in rat studies, or I'm seeing a loss of the parent compound in microsomes accompanied by free fluoride (
) release."
Diagnostic Analysis:
This is a classic case of oxidative defluorination . While the C-F bond is strong (~110 kcal/mol), it is not invincible. If your molecule contains a C-H bond on the same carbon as the fluorine (an
-proton), Cytochrome P450 (CYP) enzymes can hydroxylate that position. The resulting -fluoro-alcohol is unstable and spontaneously eliminates HF, releasing toxic fluoride ions.
Troubleshooting Protocol:
Locate the Soft Spot: Look for aliphatic carbons bearing both a Fluorine and a Hydrogen (
).
Apply the "Block and Shift" Patch:
Strategy A (Gem-difluorination): Replace the single F with a gem-difluoro group (
). This removes the abstractable proton.
Strategy B (Deuteration): Replace the
-proton with Deuterium (). The C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), slowing the CYP hydroxylation rate.
Strategy C (Steric Shielding): Introduce a methyl group adjacent to the C-F site to sterically hinder CYP access.
Validation Experiment:
Run a Microsomal Stability Assay with ISE (Ion Selective Electrode) detection .
Standard: Measure parent loss (LC-MS).
Critical Add-on: Measure
appearance in the buffer using ISE. If parent loss matches gain, you have specific defluorination.
Ticket #002: Mitochondrial Toxicity (The "Lethal Synthesis" Error)
User Report: "My fluorinated fatty acid/alkane analog is causing unexplained cardiotoxicity or neurological seizures, despite good stability."
Diagnostic Analysis:
You are likely triggering "Lethal Synthesis," a mechanism first described by Sir Rudolph Peters. If your molecule contains a terminal fluorine on an even-numbered aliphatic chain,
-oxidation metabolizes it down to Fluoroacetate (or Fluoroacetyl-CoA).
This metabolite mimics Acetyl-CoA, enters the Krebs Cycle, and condenses with oxaloacetate to form Fluorocitrate . Fluorocitrate is a suicide inhibitor of Aconitase , causing a fatal accumulation of citrate and halting cellular respiration.[1]
Visualizing the Failure Mode:
Caption: The "Lethal Synthesis" pathway where innocuous fluorinated chains are metabolized into the aconitase inhibitor fluorocitrate.
Remediation Strategy:
The "Odd-Chain" Rule: Change the alkyl chain length to an odd number of carbons.
-oxidation will result in fluoropropionyl-CoA, which does not form fluorocitrate.
Branching: Introduce a substituent (methyl/ethyl) on the chain to block
-oxidation enzymes.
Aromatization: Use a fluorophenyl group instead of a fluoroalkyl chain; aromatic rings resist
-oxidation.
Ticket #003: Lipophilicity & Non-Specific Binding (The "Grease" Error)
User Report: "Adding a
group improved potency, but now we have hERG inhibition and phospholipidosis."
Diagnostic Analysis:
Fluorine is often called a "polar" atom, but in organic frameworks, it is highly lipophilic. A
group is significantly more lipophilic than a methyl group. Excessive lipophilicity (LogP > 3-4) drives compounds into "greasy" compartments, causing off-target binding (hERG channels) and lysosomal accumulation (phospholipidosis).
Data Table: Lipophilicity Impact of Fluorinated Motifs
Motif Change
LogP (Approx)
Effect on Solubility
Risk Level
(Aromatic)
+0.2 to +0.4
Decreases
Low
+0.6 to +1.1
Decreases significantly
High
-0.4 to -0.6
Increases
Moderate
+1.0 to +1.2
Decreases
High
-1.0 to -1.5
Increases significantly
Safe (Bioisostere)
Troubleshooting Protocol (LogP Reduction):
The "Fluorine Deletion": If you have a perfluoroalkyl group (
), replace it with a partially fluorinated motif (). This lowers LogP while maintaining the terminal fluorine effect.
Oxygen Insertion: Switch from a fluorinated alkyl to a fluorinated ether. The oxygen atom acts as a hydrogen bond acceptor, lowering LogP.
Oxetane Swap: If using gem-difluoro or gem-dimethyl for steric bulk, swap for an oxetane ring. It is metabolically stable but much more polar.
Ticket #004: Reactive Metabolites (The "Quinone Methide" Error)
User Report: "We are seeing covalent binding to plasma proteins and time-dependent inhibition (TDI) of CYPs."
Diagnostic Analysis:
This often occurs with 4-fluorophenols or fluorinated motifs capable of eliminating HF to form a Quinone Methide (a Michael Acceptor). If a CYP enzyme oxidizes the ring or the alkyl chain, the resulting intermediate may eject fluoride to restore aromaticity or form a conjugated system, creating a "warhead" that alkylates proteins.
Decision Logic for Safety:
Caption: Triage logic to identify fluorinated motifs prone to bioactivation and covalent binding.
Remediation Strategy:
Block the Para Position: Ensure the position para to the fluorine is blocked by a metabolically inert group (e.g., Cl,
) to prevent the formation of the quinone intermediate.
Avoid 4-Fluoro-anilines: These are notorious for metabolizing into reactive quinone imines. Replace with fluoropyridines if possible.
References & Authoritative Grounding
Metabolic Stability & Defluorination:
Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]
Obach, R. S., et al. (2016). Fluorine Analogs from Drug Metabolites: A Strategy to Reduce CYP-Mediated Clearance. Drug Metabolism and Disposition.[4][5][6][7] Link
Lethal Synthesis (Fluoroacetate Mechanism):
Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Link
Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Link
Lipophilicity & Bioisosteres:
Linclau, B., et al. (2018).[3] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Reactive Metabolites:
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Link
Azetidine Optimization Hub: Technical Support & Troubleshooting Center
Status: Operational Operator: Senior Application Scientist Topic: Metabolic Stability of Azetidine Derivatives Case ID: AZT-MET-STAB-001 Welcome to the Azetidine Optimization Hub You have reached the Tier-3 Technical Sup...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Metabolic Stability of Azetidine Derivatives
Case ID: AZT-MET-STAB-001
Welcome to the Azetidine Optimization Hub
You have reached the Tier-3 Technical Support for medicinal chemistry. You are likely here because your azetidine-containing lead—designed to lower LogD or introduce a rigid vector—is failing in hepatocyte clearance assays or showing unexplained toxicity signals.
Azetidines are powerful bioisosteres (often replacing gem-dimethyl groups or piperidines), but their high ring strain (~25 kcal/mol) introduces unique metabolic liabilities that differ from 5- and 6-membered rings. This guide addresses those specific failure modes.
Module 1: The "Hidden" Liability – GST-Mediated Ring Opening
Issue: Your compound is stable in Liver Microsomes (LM) but shows high clearance in Hepatocytes or in vivo, and you see formation of glutathione (GSH) adducts.
Diagnosis: You are likely facing GST-mediated nucleophilic attack . Unlike standard P450 metabolism, azetidines can undergo ring opening by Glutathione S-Transferase (GST) without prior oxidative bioactivation.[1][2][3]
The Mechanism
The strained ring acts as an electrophile. Nucleophiles (like GSH or cysteine residues) attack the
-carbon (C2/C4), snapping the ring open to form a linear alkyl chain. This is particularly common in spiro-azetidines or N-activated azetidines.
Troubleshooting Steps
Check the N-Substituent: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., sulfonamides, electron-deficient aryls) increase the electrophilicity of the
-carbons, making the ring more susceptible to nucleophilic attack.
The "Steric Shield" Protocol: Introduce steric bulk at the C3 position.
The "Electronic Deactivation" Protocol: If the N-substituent is an aromatic ring, add electron-donating groups (EDGs) to the aryl ring to reduce the partial positive charge on the azetidine carbons.
Visualizing the Failure Mode
Caption: Figure 1. The GST-mediated ring-opening pathway, a non-oxidative clearance mechanism unique to strained heterocycles like azetidines.
Issue: Rapid disappearance in Liver Microsomes (NADPH-dependent).
Diagnosis: The nitrogen lone pair is driving CYP450 binding, leading to N-dealkylation or oxidation at the
-carbon to form a lactam (azetidin-2-one).
The Solution: C3-Substitution Strategy
The most effective fix is modifying the C3 position. This is the "sweet spot" for azetidine optimization.
Strategy
Modification
Mechanism of Action
Effect on Stability
pKa Modulation
3,3-Difluoro
Strong EWG effect lowers N-pKa (typically by 2-3 units). Reduces protonation and CYP affinity.
High (Prevents N-oxidation)
Steric Blocking
3,3-Dimethyl
Blocks metabolic access to the ring; prevents formation of reactive iminium ions.
Moderate (Lipophilicity penalty)
Polar Capping
3-Hydroxy/Methoxy
Lowers LogD; reduces non-specific hydrophobic binding to CYPs.
Moderate/High
Ring Fusion
Spiro-cycles
Increases 3D complexity (Fsp3); removes "flat" recognition elements.
Variable (Watch for GSH risk)
Troubleshooting Workflow
Measure pKa: If pKa > 8.5, the amine is likely the primary metabolic handle.
Apply Fluorination: Synthesize the 3,3-difluoro analog.
Why? It lowers basicity (reducing CYP heme coordination) and blocks the distal metabolic site without adding significant steric bulk.
Check Lactam Formation: If the metabolite ID shows +14 or +16 mass shift, the
-carbons are being oxidized. Add gem-dimethyl at C2/C4 (difficult synthetically) or switch to a 3,3-disubstituted azetidine to alter the ring puckering and enzyme fit.
Module 3: Experimental Validation Protocols
Do not rely solely on standard microsomal stability. Azetidines require a specialized screening cascade.
Protocol A: The GSH Trapping Assay (Non-P450)
Purpose: To detect susceptibility to ring opening via GSTs.
Preparation: Incubate test compound (10 µM) in phosphate buffer (pH 7.4).
Additives: Add GSH (5 mM) and cytosolic fraction (or recombinant GSTs). Do NOT add NADPH (this excludes P450 activity).
Incubation: 60 minutes at 37°C.
Analysis: LC-MS/MS looking for [M + 307] adducts (GSH addition).
Interpretation:
Adduct detected: The ring is too electrophilic. Modify N-substituents or add C3 bulk.
No adduct: Ring stability is sufficient against nucleophiles.
Protocol B: Reactive Metabolite Profiling (STRP)
Purpose: To identify if ring opening generates "hard" electrophiles (aldehydes).[3]
Probe: Use a distinct thiol probe (e.g., cysteamine) alongside standard trapping agents.[3]
Logic: Azetidine ring opening often generates a reactive aldehyde or imine intermediate. These can covalently bind to proteins, causing mechanism-based inhibition (MBI) of CYPs or toxicity.[3]
Action: If positive, consider replacing the azetidine with a bicyclo[1.1.1]pentane (bioisostere with no ring-opening liability).
Decision Logic: The Optimization Matrix
Use this logic flow to guide your next synthesis cycle.
Caption: Figure 2. Decision matrix for stabilizing azetidine derivatives based on clearance mechanism.
Frequently Asked Questions (FAQs)
Q: Why is my azetidine inhibiting CYP enzymes (MBI)?A: This is likely due to the formation of a reactive intermediate. Upon oxidative ring opening, azetidines can form reactive aldehydes (e.g., 3-chloropropanal derivatives if chloride is present, or general amino-aldehydes) that covalently bind to the CYP heme or apoprotein.[3] Fix: Block the
-carbon oxidation or switch to a 3-fluoroazetidine to prevent the specific ring-opening mechanism.
Q: Can I use a cyclobutane instead?A: You can, but you will lose the pKa modulation benefits of the nitrogen. A better all-carbon bioisostere for the azetidine is the bicyclo[1.1.1]pentane (BCP) motif. It maintains the vector and rigidity but eliminates the metabolic liabilities of the nitrogen and the ring strain reactivity.
Q: I see "Acid-Mediated Decomposition" in my stability report. Is this metabolic?A: No, this is chemical instability.[3] Azetidines with pendant amide groups can undergo intramolecular nucleophilic attack under acidic conditions (like in the stomach or lysosomes), leading to ring opening [2].[3][4] This is a formulation/lysosomal stability issue, not a hepatic enzyme issue.
References
Li, X. Q., et al. (2019).[3] "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition.
Bai, G., et al. (2021).[3][4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [3]
Stephens, C. E., et al. (2026).[3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. (Note: Date reflects recent review indexing).
Kavanagh, M. E., et al. (2020).[3] "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles."[5] ACS Chemical Biology.[6]
Couty, F., et al. (2008).[3] "Azetidines in Drug Discovery." Chemical Reviews.
Technical Support Center: Refining Purification Methods for Imlunestrant Precursors
Topic: Optimization of Isolation and Purification Protocols for Imlunestrant (LY3484356) Intermediates Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Version: 2.1 (Current as of 2026) Intro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Isolation and Purification Protocols for Imlunestrant (LY3484356) Intermediates
Audience: Process Chemists, Analytical Scientists, and Drug Development Leads
Version: 2.1 (Current as of 2026)
Introduction: The Purity-Efficacy Nexus
Imlunestrant (LY3484356) represents a next-generation oral Selective Estrogen Receptor Degrader (SERD).[1] Unlike first-generation SERDs, its oral bioavailability hinges on a specific non-steroidal scaffold—a benzopyrano-quinoline core linked to a fluorinated azetidine side chain.
Refining the purification of its precursors is not merely about yield; it is about controlling the stereochemical integrity of the benzopyrano[4,3-c]quinolin-2-ol core and ensuring the removal of regioisomeric impurities generated during the cyclization steps. This guide transitions you from "discovery-grade" flash chromatography to "process-grade" crystallization and SFC workflows.
Module 1: The Azetidine Side Chain (Fragment A)
Target Precursor: 3-(Fluoromethyl)azetidine hydrochloride and its coupled intermediate 1-(2-(4-bromophenoxy)ethyl)-3-(fluoromethyl)azetidine.
The Challenge: Hydrophilicity & Stability
The azetidine ring is strained and prone to ring-opening under harsh acidic/basic conditions or high thermal stress. Furthermore, the hydrochloride salt is highly hygroscopic, leading to inconsistent stoichiometry in subsequent coupling reactions.
MTBE acts as an anti-solvent to crash out the HCl salt while keeping organic impurities in solution.
Drying
Vacuum Oven (40°C)
N₂ Sweep with P₂O₅ Desiccant
Critical to remove trace water which competes in nucleophilic substitutions later.
Troubleshooting Guide: Azetidine Handling
Q: My azetidine precursor is forming a gum instead of a solid. How do I fix this?
Root Cause: Residual water or methanol is preventing crystal lattice formation.
Solution: Perform an azeotropic distillation with toluene to remove trace water. Switch the isolation solvent to dry 2-Propanol (IPA) and slowly add Methyl tert-butyl ether (MTBE) at 0°C with vigorous stirring. Seed crystals (0.1 wt%) are highly recommended.
Q: I see a new impurity peak at RRT 0.85 after storage.
Root Cause: Azetidine ring opening (hydrolysis) due to moisture or trace acid.
Corrective Action: Store the intermediate as the HCl salt under Argon at -20°C. Do not store as the free base for extended periods.
Module 2: The Quinoline Core Cyclization (Fragment B)
The construction of the benzopyrano-quinoline core creates a chiral center (often at C-5). The synthesis produces a racemic mixture or a mixture of diastereomers that must be resolved. The "Isomer 2" (typically the active enantiomer) must be isolated with >98% ee.
Caption: Figure 1. Integrated workflow for transitioning from crude cyclization mixture to enantiopure precursor using Supercritical Fluid Chromatography (SFC).
Mobile Phase: CO₂ / Methanol (70:30) with 0.2% Isopropylamine (IPA) additive.[3]
Why IPA? The basic additive suppresses the ionization of the quinoline nitrogen and the phenol, sharpening peak shape and preventing tailing which ruins resolution.
Troubleshooting Guide: Chiral Resolution
Q: I am observing peak fronting during the SFC separation.
Root Cause: Solubility mismatch. The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or THF injected into a CO₂ stream).
Solution: Dissolve the sample in a mixture of Methanol/DCM (1:1). If solubility is poor, use the minimum amount of DMF and dilute with Methanol.
Q: The enantiomeric excess (ee) drops after the drying step.
Root Cause: Racemization via thermal stress or acid-catalyzed mechanism if the fraction contains residual acidic modifiers.
Solution: Ensure the mobile phase modifier is basic (Isopropylamine or Diethylamine), not acidic. Keep rotary evaporator bath temperature < 40°C.
Module 3: Final Polishing (The Tosylate Salt)
The free base of Imlunestrant precursors can be amorphous foams. The "Refining" step involves converting this to the Tosylate (p-Toluenesulfonic acid) salt , which crystallizes readily, purging minor impurities.
Protocol: Reactive Crystallization
Dissolution: Dissolve the free base (Isomer 2) in 1,4-Dioxane or THF at 50°C.
Acid Addition: Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate dissolved in water/ethanol.
Nucleation: Cool slowly to 20°C. If no solids form, add Water (anti-solvent) dropwise until turbidity persists.
Aging: Stir for 12 hours. This "Ostwald ripening" allows pure crystals to grow at the expense of impure fines.
Quantitative Purity Targets:
Attribute
Acceptance Criteria
Method of Detection
Purity (HPLC)
> 99.0%
Reverse Phase C18 (High pH)
Chiral Purity
> 98.0% ee
Chiral SFC / HPLC
Palladium (Pd)
< 10 ppm
ICP-MS
Residual Solvents
< ICH Limits
GC-Headspace
Troubleshooting Logic Tree
Use this decision matrix when your purity specifications are not met.
Caption: Figure 2. Decision logic for identifying and remediating specific impurity classes in Imlunestrant precursor synthesis.
References
Hanna, K.S. et al. (2023).[4] Synthesis of Imlunestrant (LY3484356). Drugs of the Future, 48(1).[4] Link (Context: Synthesis of intermediate V and reductive condensation steps).
Eli Lilly and Company. (2024). Processes for the preparation of selective estrogen receptor degraders. U.S. Patent US11926634B2.[5] Link (Context: Detailed protocols for crystallization of the tosylate salt and chiral separation of Isomer 2).
Technical Disclosure Commons. (2024). Process for Purification of Abemaciclib and Related Intermediates. Link (Context: Methodologies for scavenger resin usage in removing Pd from similar drug scaffolds).
Jhaveri, K. et al. (2022).[3] Imlunestrant (LY3484356), an oral selective estrogen receptor degrader (SERD).[3][4][6][7] Journal of Clinical Oncology. Link (Context: Pharmacokinetic properties justifying high purity requirements).
Technical Support Center: SERD-Based Therapies & Resistance Mechanisms
Status: Online Operator: Senior Application Scientist (Oncology Division) Ticket ID: SERD-RES-001 Subject: Troubleshooting Efficacy Loss in Next-Gen SERD Experiments Welcome to the Technical Support Center If you are rea...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist (Oncology Division)
Ticket ID: SERD-RES-001
Subject: Troubleshooting Efficacy Loss in Next-Gen SERD Experiments
Welcome to the Technical Support Center
If you are reading this, your Selective Estrogen Receptor Degrader (SERD) candidate—or your control compound (Fulvestrant/Elacestrant)—is likely failing to halt proliferation in your ER+ breast cancer models.
In my 15 years of screening SERDs, I have found that "resistance" is rarely a single event. It is a layered failure of target engagement , proteasomal mechanics , or pathway rewiring . This guide moves beyond standard protocols to troubleshoot the specific biological disconnects occurring in your incubator right now.
Module 1: The "Undegradable" Receptor (ESR1 Mutations)
The Issue: "My SERD induces degradation in parental MCF-7 lines, but potency drops >100-fold in resistant sub-lines."
Root Cause Analysis:
You are likely battling Ligand Binding Domain (LBD) mutations , specifically Y537S or D538G . These mutations stabilize the ER
helix-12 in an agonist conformation without estrogen [1].
The Trap: Standard SERDs (like Fulvestrant) rely on competitive binding to displace estradiol. In Y537S mutants, the receptor is constitutively active and has reduced affinity for the drug.
The Fix: You must distinguish between binding and degradation. A drug might bind the mutant but fail to induce the structural disorder required for proteasome recognition.
Troubleshooting Protocol: The Mutant-Shift Assay
Do not rely on standard IC50 proliferation assays alone. You need to quantify the potency shift .
Step
Action
Technical Rationale
1
Cell Selection
Use isogenic pairs: MCF-7 (WT) vs. MCF-7 (Y537S knock-in). Do not use long-term estrogen-deprived (LTED) lines initially, as they harbor complex bypass tracks.
2
Serum Conditions
CRITICAL: Perform assay in 10% Charcoal-Stripped Fetal Bovine Serum (CSS). Standard FBS contains estradiol that masks constitutive activity.
3
Dosing Strategy
Run a 10-point dose-response (0.1 nM to 10 M).
4
Readout
Compare IC50. A "good" next-gen SERD (e.g., Elacestrant) should maintain single-digit nanomolar potency in Y537S, whereas Fulvestrant often shifts to micromolar range [2].
Visualizing the Mechanism:
Figure 1: Mechanistic divergence between Wild-Type and Mutant ER interaction with SERDs. Note the constitutive activity pathway (Red) in mutants.
Module 2: The "Ghost Band" (Degradation vs. Epitope Masking)
The Issue: "Western blots show the receptor is gone, but the cells are still growing."
Root Cause Analysis:
Western blotting is semi-quantitative and prone to artifacts.
Epitope Masking: Your SERD might induce a conformational change that hides the antibody binding site, mimicking degradation.
Transcriptional Ghosting: The receptor is physically present but insoluble, or degradation is too slow to stop the initial wave of transcription.
The Solution: HiBiT Kinetic Profiling
Stop relying solely on Westerns. The HiBiT system (Promega) tags the endogenous protein with an 11-amino acid peptide. It allows real-time, lytic or non-lytic quantification [3].
Protocol: Cycloheximide (CHX) Chase Validation
If you must use Westerns, you must prove active degradation, not just lower expression.
Seed Cells:
cells/well in 6-well plates.
Pre-treatment: Treat with SERD (100 nM) or Vehicle for 30 mins.
Translation Block: Add Cycloheximide (CHX) at 10-50
g/mL to stop new protein synthesis.
Timepoints: Harvest lysates at 0, 2, 4, and 8 hours.
Control: Include a Mg132 (Proteasome inhibitor) arm.
Result: If SERD + Mg132 restores the band, it is bona fide proteasomal degradation. If the band remains lost, it is likely epitope masking or transcriptional downregulation (ESR1 mRNA loss).
Module 3: The "Whac-A-Mole" Effect (Bypass Signaling)
The Issue: "ER is degraded, ESR1 mutations are absent, but resistance persists."
Root Cause Analysis:
The tumor has rewired. When ER
is blocked, breast cancer cells often upregulate parallel survival tracks, most notably CDK4/6 or the PI3K/AKT/mTOR axis [4].
Biomarker: Look for high Cyclin E1 (CCNE1) or pRb levels.
New Resistance Vector: ESR1 F404 mutations.[1] Recent data shows F404 mutations can arise after Fulvestrant treatment, rendering cells resistant to Fulvestrant but potentially sensitive to other SERDs [5].[1]
You need to test if the resistance is "ER-dependent" or "ER-independent."
Experiment
Setup
Interpretation
Combination Screen
Matrix your SERD with a CDK4/6 inhibitor (e.g., Palbociclib) or PI3K inhibitor (e.g., Alpelisib).
Use Bliss Independence Model to calculate synergy scores.
Rescue Assay
Transfect cells with constitutively active AKT or MEK.
If active AKT restores growth despite SERD treatment, the resistance is downstream (bypass).
Visualizing the Bypass Tracks:
Figure 2: Pathway crosstalk. Even if SERDs degrade ER (Green), RTK upregulation can activate PI3K/AKT (Red), driving proliferation and re-activating ER via phosphorylation.
FAQ: Rapid Fire Troubleshooting
Q: My in vivo xenografts aren't shrinking, but in vitro IC50 is <10 nM.A: Check your PK/PD. Fulvestrant requires IM injection and has bioavailability limits. Oral SERDs (Elacestrant) improve this, but protein binding in mouse plasma can differ from human. Action: Perform a satellite PK study to ensure intratumoral concentration exceeds the in vitro IC90.
Q: Can I use luciferase-reporter assays (ERE-Luc) to measure degradation?A:No. ERE-Luc measures transcriptional activity, not physical degradation. An antagonist (SERM) will reduce luciferase signal without degrading the receptor. Use HiBiT or Western for physical degradation data.
Q: I see a "hook effect" in my dose-response curve.A: This is common with PROTAC-based SERDs but less common with pure SERDs. At high concentrations, the binary complexes (Drug-E3 or Drug-Target) outcompete the productive ternary complex. Action: Do not push doses beyond 10
M; focus on the nanomolar range efficacy.
References
Mechanisms of resistance of ESR1 mutations. ResearchGate. (2021).
"managing adverse effects in preclinical studies of Imlunestrant"
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the preclinical evaluation of Imlunestrant. As a Senior Application Scientist, my goal is to provide you with a compr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the preclinical evaluation of Imlunestrant. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource for managing and troubleshooting potential adverse effects during your in-vivo studies. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Understanding Imlunestrant's Mechanism and Potential On-Target Effects
Imlunestrant is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor (ER) and induce its degradation, thereby blocking ER-mediated signaling pathways that drive the growth of ER-positive cancers. This targeted mechanism, while effective, necessitates careful monitoring of on-target effects in preclinical models, as ER signaling is crucial in various physiological processes.
FAQ 1: What are the expected on-target effects of Imlunestrant in preclinical models, and how can we monitor them?
Answer: Given that Imlunestrant is a potent ER antagonist and degrader, you should anticipate effects in estrogen-sensitive tissues. These are not necessarily adverse effects but rather a confirmation of the drug's mechanism of action.
Monitoring On-Target Pharmacodynamic Effects:
Uterine Atrophy: In female rodents, a reduction in uterine weight is a classic indicator of anti-estrogenic activity.
Vaginal Epithelial Changes: Evaluation of vaginal cytology can reveal changes consistent with an anti-estrogenic effect.
Hormonal Changes: Monitoring levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) can be informative, as ER signaling is involved in the feedback regulation of these hormones.
Experimental Protocol: Uterotrophic Assay in Immature Female Rats
This assay is a standard method for assessing the estrogenic and anti-estrogenic properties of a compound.
Step-by-Step Methodology:
Animal Model: Use immature female Sprague-Dawley or Wistar rats (approximately 21 days old).
Acclimation: Allow a 3-5 day acclimation period.
Grouping:
Vehicle Control (e.g., corn oil)
Positive Control (e.g., 17α-ethinylestradiol)
Imlunestrant at various dose levels
Dosing: Administer Imlunestrant or controls orally for 3 consecutive days.
Necropsy: On day 4, euthanize the animals and carefully dissect the uterus, trimming away any adhering fat or connective tissue.
Endpoint: Record the wet weight of the uterus. A significant decrease in uterine weight compared to the vehicle control indicates anti-estrogenic activity.
Troubleshooting:
High Variability in Uterine Weight: Ensure consistent dissection and trimming techniques. Normalize uterine weight to body weight to reduce variability.
No Significant Effect: Verify the formulation and dose of Imlunestrant. Ensure the animals are at the correct age and developmental stage.
Section 2: Managing Common Adverse Effects in Preclinical Studies
Based on clinical data from the EMBER trials, the most common treatment-emergent adverse events associated with Imlunestrant are gastrointestinal issues (nausea, diarrhea) and fatigue. While preclinical models do not perfectly replicate human subjective experiences like nausea, we can monitor for behavioral and physiological surrogates.
FAQ 2: We are observing decreased food intake and body weight loss in our rodent studies with Imlunestrant. How can we determine if this is due to nausea-like effects or general toxicity?
Answer: Differentiating between nausea-induced aversion and general toxicity is crucial. A multi-faceted approach combining behavioral
Reference Data & Comparative Studies
Validation
A Comparative Guide to Validating the Efficacy of Imlunestrant in ESR1-Mutated Cancers
Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are the cor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1] However, a significant clinical challenge is the development of resistance to these therapies, leading to disease progression. One of the most prevalent mechanisms of acquired resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1).[1][2][3] These mutations, often found in the ligand-binding domain of the ER, cause the receptor to become constitutively active, driving cancer cell growth independently of its natural ligand, estrogen. This renders aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs) less effective.[4][5][6]
To address this unmet need, a new generation of oral Selective Estrogen Receptor Degraders (SERDs) has been developed. Imlunestrant (Inluriyo) is a potent, next-generation oral SERD recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with ER+, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[7][8][9][10] This guide provides an in-depth analysis of the data validating Imlunestrant's efficacy, compares its performance with key alternatives, and details the experimental methodologies crucial for its evaluation.
Mechanism of Action: A New Generation of ER Degradation
SERDs function by binding to the estrogen receptor and inducing a conformational change that marks it for proteasomal degradation, thereby eliminating the receptor from the cancer cell.[3][11] This mechanism is distinct from AIs, which block estrogen production, and SERMs, which competitively block the estrogen binding site.
In the context of ESR1 mutations, which lock the receptor in an "on" state, simply blocking the binding site is insufficient. A degrader is required to eliminate the rogue receptor entirely.
Imlunestrant's Molecular Advantage:
Potent Degradation of Wild-Type and Mutant ER: Preclinical studies have demonstrated that Imlunestrant is a pure ERα antagonist that effectively degrades both wild-type and common mutant forms of the receptor, including the highly resistant Y537S variant.[4][12][13]
Oral Bioavailability: Unlike the first-generation SERD, fulvestrant, which requires inconvenient intramuscular injections and has poor bioavailability, Imlunestrant is an oral agent that achieves sustained and robust ER inhibition.[1][13][14]
Brain Penetrance: A critical differentiating feature is Imlunestrant's ability to cross the blood-brain barrier.[5][15][16] This is significant as the central nervous system (CNS) is a common site for metastasis, and many therapies have limited efficacy in this sanctuary site.[13][15]
Caption: ER signaling in wild-type vs. ESR1-mutated cancer cells.
Preclinical Validation: Foundational Evidence of Efficacy
The clinical promise of Imlunestrant is built on a strong foundation of preclinical evidence demonstrating its superiority over older agents, particularly in models of ESR1-mutated cancer.
In Vitro Potency: Imlunestrant demonstrated potent, dose-dependent growth suppression in ER+ breast cancer cell lines (MCF7, T47D), regardless of whether they expressed wild-type ESR1 or harbored engineered ESR1 mutations like Y537S.[4][15]
In Vivo Tumor Regression: In patient-derived xenograft (PDX) models, which use tumor tissue taken directly from patients, Imlunestrant showed marked superiority. In a PDX model harboring the Y537S ESR1 mutation, Imlunestrant treatment led to significant and sustained tumor regression, whereas tumors were resistant to fulvestrant.[4][12]
CNS Activity: Preclinical studies using intracranial tumor models confirmed Imlunestrant's brain penetrance and showed it prolonged survival compared to control therapies, supporting its potential to treat or prevent brain metastases.[6][15]
Preclinical Study Type
Model System
Key Finding
Reference
Cell Proliferation Assay
MCF7 & T47D cells (WT and ESR1-Y537S/N)
Potent inhibition of cell growth regardless of ESR1 status.
The definitive validation of Imlunestrant's efficacy comes from the Phase 3 EMBER-3 trial (NCT04975308), a randomized, open-label study that established its superiority over standard-of-care endocrine therapy in patients with ESR1 mutations.[9][14][17]
EMBER-3 Trial Design:
The study enrolled 874 patients with ER+, HER2- advanced breast cancer whose disease had progressed during or after treatment with an aromatase inhibitor (+/- a CDK4/6 inhibitor). Patients were randomized 1:1:1 to one of three arms:
Imlunestrant (400 mg oral, once daily)
Standard of Care (SOC) Endocrine Therapy (Investigator's choice of fulvestrant or exemestane)
Imlunestrant + Abemaciclib (CDK4/6 inhibitor)
The primary endpoint was a comparison of progression-free survival (PFS) between the Imlunestrant and SOC arms, specifically within the cohort of patients whose tumors harbored ESR1 mutations.[18]
Caption: Simplified schematic of the EMBER-3 clinical trial design.
Key Results in the ESR1-Mutated Population:
Imlunestrant demonstrated a statistically significant and clinically meaningful improvement in outcomes for patients with ESR1-mutated cancers.
Efficacy Endpoint
Imlunestrant (n=138)
Standard of Care (n=118)
Hazard Ratio (95% CI)
P-value
Median PFS
5.5 months
3.8 months
0.62 (0.46 - 0.82)
<0.001
Objective Response Rate
14.3%
7.7%
N/A
Median Overall Survival (OS)
34.5 months
23.1 months
0.60 (0.43 - 0.86)
0.0043*
Data from multiple sources.[7][8][9][14][19] *OS data were from a later analysis and, while showing a strong positive trend, did not cross the predefined boundary for statistical significance at that time.[8]
These results show that Imlunestrant reduced the risk of disease progression or death by 38% compared to standard endocrine therapies in this heavily pre-treated, resistant population.[20][21]
Furthermore, the combination of Imlunestrant plus abemaciclib showed even greater activity, with a median PFS of 9.4 months versus 5.5 months for Imlunestrant alone in the overall patient population, establishing a powerful all-oral combination strategy.[14]
Comparative Analysis: Imlunestrant vs. Elacestrant
Feature
Imlunestrant (EMBER-3 Trial)
Elacestrant (EMERALD Trial)
Patient Population
ER+, HER2- advanced BC, progressed on AI (+/- CDK4/6i).
ER+, HER2- advanced BC, progressed on 1-2 lines of ET, mandatory prior CDK4/6i.
Comparator Arm (SOC)
Fulvestrant or Exemestane
Fulvestrant or an Aromatase Inhibitor
Median PFS (ESR1-mutated)
5.5 months vs. 3.8 months (SOC)
3.8 months vs. 1.9 months (SOC)
Hazard Ratio (ESR1-mutated)
0.62
0.55
Key Subgroup Finding
Strong benefit of combination with abemaciclib (median PFS 9.4 months).
Enhanced benefit in patients with ≥12 months on prior CDK4/6i (median PFS 8.6 months).
Brain Penetrance
Yes, demonstrated preclinically.
Not established as a primary feature.
Data from EMBER-3[9] and EMERALD[23][24][25][26] trials.
Interpretation:
Both Imlunestrant and elacestrant are clearly superior to standard endocrine therapy in the ESR1-mutant setting. The numerical differences in median PFS between the trials should be interpreted with caution due to differences in patient populations and trial design. However, the data from EMBER-3 suggests a robust monotherapy benefit for Imlunestrant. Critically, the strong, prospectively validated data for the Imlunestrant-abemaciclib combination and its brain-penetrant properties are key differentiating factors that provide a clear rationale for its use and further investigation.[15][18]
Essential Experimental Protocols
Validating the efficacy of a targeted agent like Imlunestrant relies on accurate patient selection and robust preclinical assays.
Protocol 1: Detection of ESR1 Mutations from ctDNA
Patient selection for Imlunestrant therapy is dependent on identifying ESR1 mutations. Circulating tumor DNA (ctDNA) analysis from a blood sample is the standard, non-invasive method. The Guardant360 CDx assay was the companion diagnostic approved alongside Imlunestrant.[7][9]
Objective: To identify activating mutations in the ligand-binding domain of the ESR1 gene from a patient's plasma.
Methodology:
Sample Collection: Collect 10-20 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT).
Plasma Isolation: Within 2-4 hours of collection, centrifuge the blood at a low speed (e.g., 1,600 x g for 10 minutes) to separate plasma. Carefully collect the supernatant and perform a second, high-speed spin (e.g., 16,000 x g for 10 minutes) to remove any remaining cells and debris.
cfDNA Extraction: Isolate cell-free DNA from the plasma using a validated kit (e.g., QIAamp Circulating Nucleic Acid Kit). Quantify the extracted DNA using a fluorometric method (e.g., Qubit dsDNA HS Assay).
Library Preparation: Prepare a sequencing library from the extracted cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Often, this includes hybrid-capture enrichment, where biotinylated probes specific to the ESR1 gene (and other relevant cancer genes) are used to pull down target DNA fragments.
Next-Generation Sequencing (NGS): Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq). Aim for high sequencing depth to confidently detect low-frequency mutations.
Bioinformatic Analysis:
Align sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
Perform variant calling using a bioinformatics pipeline specifically designed for liquid biopsy data, which can distinguish low-frequency tumor mutations from sequencing errors.
Annotate identified variants to confirm they are known activating mutations in the ESR1 ligand-binding domain (e.g., Y537S, D538G).
Protocol 2: In Vitro Cell Proliferation (Growth Inhibition) Assay
Objective: To determine the concentration-dependent effect of Imlunestrant on the proliferation of ESR1-mutant breast cancer cells compared to a control compound.
Methodology:
Cell Culture: Culture an appropriate ER+ breast cancer cell line (e.g., MCF7) in phenol red-free medium supplemented with charcoal-stripped serum to remove exogenous estrogens. To model resistance, use a cell line with a stable, doxycycline-inducible expression of an ESR1 mutation (e.g., Y537S).[4]
Cell Seeding: Seed the cells into 96-well microplates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight. If using an inducible model, add doxycycline to the medium to induce expression of the mutant ESR1.
Drug Treatment: Prepare a serial dilution of Imlunestrant (and a comparator, e.g., fulvestrant) in the appropriate cell culture medium. Typical concentration ranges might span from 0.01 nM to 10 µM. Remove the old medium from the plates and add the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days) in a standard cell culture incubator (37°C, 5% CO2).
Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay. A common method is the addition of a resazurin-based reagent (e.g., CellTiter-Blue), which is reduced by metabolically active cells into a fluorescent product.
Data Analysis:
Measure fluorescence or absorbance using a plate reader.
Normalize the data to the vehicle-treated control wells (representing 100% growth).
Plot the normalized viability against the logarithm of the drug concentration.
Fit the data to a four-parameter logistic curve to calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%). A lower IC50 value indicates higher potency.
Conclusion and Future Outlook
The comprehensive preclinical and clinical data strongly validate the efficacy of Imlunestrant as a targeted therapy for ER+, HER2- advanced breast cancer harboring ESR1 mutations.[13] It offers a clinically meaningful improvement in progression-free survival over standard endocrine therapies, addressing a key mechanism of acquired resistance.[18] Its oral formulation, favorable safety profile, and unique brain-penetrant properties position it as a critical new tool for oncologists.[5][13]
Future research will continue to define its role. The ongoing EMBER-4 trial is investigating Imlunestrant in the adjuvant setting for patients with early-stage breast cancer at high risk of recurrence, which could expand its use significantly.[13][14] Furthermore, the robust synergy seen with abemaciclib in EMBER-3 highlights the immense potential of rational, all-oral combination strategies to further improve outcomes and overcome the complex challenge of endocrine resistance.[20]
References
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - JCI Insight. (2025, May 6). JCI Insight.
EMERALD Trial for ESR1-Mutations - ORSERDU® (elacestrant). ORSERDU® (elacestrant).
Selective Estrogen Receptor Degraders (SERDs) for Breast Cancer. (2025, October 29). Breastcancer.org.
New Oral SERD Approved for Certain Estrogen Receptor-mutated Breast Cancers. (2025, September 25).
Selective Estrogen Receptor Degraders (SERDs)
Oral SERDs in Breast Cancer: Imulnestrant and Elacestrant. (2025, August 27). Pharmacy Times.
Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. (2025, May 6). PubMed.
Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025, February 17). AACR Journals.
Targeting ESR1 mutations: Imlunestrant and the next chapter in ER-positive breast cancer care. ProBiologists.
A phase 1a/b trial of imlunestrant (LY3484356), an oral selective estrogen receptor degrader (SERD) in ER-positive (ER+) advanced breast cancer (aBC) and endometrial endometrioid cancer (EEC): Monotherapy results from EMBER. (2022, June 2).
41P Preclinical characterization of imlunestrant, an oral brain-penetrant selective estrogen receptor degrader with activity in a brain metastasis (BM) model.
Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial. (2022, May 18). Journal of Clinical Oncology.
Imlunestrant. (2025, December 8). Living Beyond Breast Cancer.
Data Bolster Support for Imlunestrant (Inluriyo) in ER-Positive, HER2-Negative Advanced Breast Cancer. (2025, December 17). Oncology News Central.
Questions About ESR1 Testing in Breast Cancer Pile Up. (2025, September 11). Oncology News Central.
Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021. (2021, December 8). Menarini Group.
27 Elacestrant vs Standard of Care in ER+, HER2- Advanced or Metastatic Breast Cancer With ESR1-Mutated Tumors: ESR1 Allelic Frequencies and Clinical Activity From the Phase 3 EMERALD Trial. (2025, June 19). CancerNetwork.
Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups. (2024, October 1). PubMed.
Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer. (2024, December 11). Eli Lilly and Company.
Imlunestrant approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer by the US FDA. (2025, October 6). Oncology Central.
Imlunestrant in ER+ advanced breast cancer – bridging innovation and clinical reality. (2025, December 3). PMC.
30 Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and Combined With Abemaciclib, for Patients with ER+, HER2– Advanced Breast Cancer, Pretreated With Endocrine Therapy: Results of the Phase 3 EMBER-3 Trial. (2025, June 16). CancerNetwork.
Exploring New Approaches for ESR1 Mutations in Recent Trials and Future Directions. (2025, April 22). Targeted Therapies in Oncology.
Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. (2024, September 6). Journal of Clinical Oncology.
Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025, February 17). PMC.
Oral Breast Cancer Drug Wins Broader FDA Nod for ESR1-Mutated Disease. (2025, September 25). MedPage Today.
How do you select between imlunestrant ± abemaciclib and elacestrant for those with an ESR1 mutation and progressed on AI and CDK4/6 inhibitor for patients with metast
Imlunestrant Combo Improves PFS in Advanced Breast Cancer. (2024, December 11). Oncology News Central.
A Senior Application Scientist's Guide to the In Vivo Comparison of Fluoromethyl Azetidine Analogs
Introduction: The Strategic Role of Fluoromethyl Azetidines in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluoromethyl Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, providing a vector for molecular exploration that can enhance binding affinity and optimize physicochemical properties. The strategic introduction of a fluoromethyl group to this scaffold further amplifies its utility. Fluorine, being the most electronegative element, can profoundly alter a molecule's characteristics by modifying its basicity (pKa), lipophilicity (LogP), and metabolic stability.[2] This guide provides a comparative analysis of different fluoromethyl azetidine analogs, focusing on their in vivo performance across various therapeutic and diagnostic applications, supported by experimental data and detailed protocols.
Pillar 1: The "Fluorine Effect" on the Azetidine Scaffold
The decision to incorporate fluorine is a calculated one, aimed at overcoming specific pharmacological hurdles. The electron-withdrawing nature of fluorine atoms significantly impacts the properties of the parent molecule.
Modulation of Basicity (pKa): The nitrogen atom in the azetidine ring is basic. Introducing fluorine atoms, especially on the carbon adjacent to the nitrogen, lowers the pKa. This is a critical consideration for optimizing a drug's absorption, distribution, and target engagement, as it dictates the ionization state at physiological pH. A comprehensive study of fluorinated saturated heterocycles demonstrated that the number of fluorine atoms and their distance to the protonation center are the primary factors defining the compound's basicity.[2]
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved pharmacokinetic profile.[3]
Fine-Tuning Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While a single fluorine atom may have a minimal impact, a trifluoromethyl group often increases LogP. This parameter is crucial for cell membrane permeability and blood-brain barrier (BBB) penetration.[2] For instance, in the development of radioligands for myelin imaging, optimal BBB permeability was achieved with a calculated lipophilicity in the range of 3-4.[4]
Pillar 2: Comparative In Vivo Evaluation by Application
The performance of fluoromethyl azetidine analogs is best understood in the context of their intended application. The metrics for success for a PET imaging agent are vastly different from those for an anti-cancer therapeutic.
Application A: PET Radiotracers for Central Nervous System (CNS) Imaging
For CNS applications, the primary challenge is crossing the blood-brain barrier. Fluorine-18 (¹⁸F) is a preferred radionuclide for Positron Emission Tomography (PET) due to its optimal half-life (109.7 min) and low positron energy.
Comparative Data:
The development of ¹⁸F-labeled tracers requires a balance of brain uptake, specific binding to the target, and rapid clearance of unbound tracer to ensure a good signal-to-noise ratio.[5][6]
Analog
Target
Brain Uptake (SUV)
Key In Vivo Finding
Reference
[¹⁸F]FMeDAS
Myelin
~1.5 at 30 min
Promising in vivo binding properties, validated by ex vivo autoradiography.[4]
The following protocol outlines a typical workflow for evaluating a novel ¹⁸F-labeled azetidine analog in rodents.
Caption: Workflow for in vivo PET imaging evaluation of a novel radiotracer.
Protocol: Small-Animal PET Imaging Study
Causality behind choices is explained in italics.
Animal Preparation: Anesthetize a Sprague-Dawley rat or mouse with 1-2% isoflurane. Isoflurane is commonly used as it has minimal effects on cerebral blood flow and receptor pharmacology, ensuring the observed tracer uptake reflects its binding properties rather than anesthetic artifacts. Place a catheter in the lateral tail vein for tracer administration.[8]
Radiotracer Administration: Position the anesthetized animal in the PET scanner. Administer the ¹⁸F-labeled fluoromethyl azetidine analog as an intravenous (IV) bolus injection via the tail vein catheter.
Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection, acquiring data for 60 to 90 minutes. A dynamic scan is crucial for assessing the pharmacokinetic profile of the tracer in the brain, allowing for the measurement of uptake, clearance rates, and potential metabolic stability.[9]
Image Reconstruction and Analysis: Reconstruct the acquired data into a series of images over time. Co-register the PET images with a CT or MRI scan for anatomical reference. Draw Regions of Interest (ROIs) over target-rich areas (e.g., hippocampus, cortex) and reference regions (e.g., cerebellum) to generate time-activity curves (TACs).[4]
Blocking Study (Self-Validation): To confirm target specificity, a separate cohort of animals is pre-treated with a high dose of a known, non-radiolabeled ligand for the target receptor 15-30 minutes before the radiotracer injection. A significant reduction in tracer uptake in the target region compared to the baseline scan validates the specificity of the signal.[7]
Ex Vivo Biodistribution: Following the final scan, euthanize the animal and rapidly dissect key organs (brain, liver, kidneys, blood, etc.). Measure the radioactivity in each tissue sample using a gamma counter. This provides a quantitative and independent validation of the PET imaging data, confirming the tracer's distribution throughout the body.[7]
Application B: Anti-Cancer Therapeutics
In oncology, fluoromethyl azetidine analogs are often designed as enzyme or protein-protein interaction inhibitors. The key in vivo metrics are anti-tumor efficacy and a favorable safety profile.
Comparative Data:
Azetidine-based compounds have shown potent activity against targets like Signal Transducer and Activator of Transcription 3 (STAT3), which is aberrantly active in many cancers, including triple-negative breast cancer (TNBC).[10][11]
Analog
Target
In Vitro IC₅₀
In Vivo Model
Key Efficacy Finding
Reference
H182
STAT3
0.38-0.98 µM
TNBC Xenograft
Significant tumor growth inhibition as a single agent.[10]
Caption: Simplified STAT3 signaling pathway and point of intervention by azetidine inhibitors.
Protocol: Murine Xenograft Efficacy Study
This protocol is designed to be self-validating by including toxicity monitoring.
Cell Culture and Implantation: Culture a human cancer cell line (e.g., TNBC MDA-MB-231) under standard conditions. Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID). Immunocompromised mice are required to prevent rejection of the human tumor graft.
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into vehicle control and treatment groups. Randomization is critical to avoid bias and ensure that the average tumor size is similar across all groups at the start of the study.
Treatment Administration: Administer the fluoromethyl azetidine analog and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection). Doses are often chosen based on prior maximum tolerated dose (MTD) studies.[10]
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
Toxicity Monitoring (Self-Validation): Monitor animal health throughout the study. Record body weight at each tumor measurement. Observe animals for any signs of toxicity, such as lethargy, anorexia, or changes in posture. Concurrent monitoring of body weight and clinical signs is essential to distinguish true anti-tumor efficacy from non-specific toxicity. A significant drop in body weight (>15-20%) is a common endpoint.[10]
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is vital for its development. Comparing the PK of fluorinated and non-fluorinated analogs can directly reveal the impact of the chemical modification.
Comparative Data:
The introduction of fluorine can dramatically alter key pharmacokinetic parameters.
As shown with 2'-fluoro-5-azacytidine (2'F-5-AC), the fluorinated analog has a longer half-life than azacitidine but a shorter one than decitabine, indicating that fluorination provides a distinct PK profile.[3][13] Furthermore, studies on alpha-fluoromethylhistidine (FMH) enantiomers show that stereochemistry can also lead to different dispositions and brain penetration.[14]
Experimental Workflow: Rodent Pharmacokinetic Study
Caption: Standard workflow for an in vivo pharmacokinetic study.
Protocol: Rodent Pharmacokinetic Study
Animal Preparation: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from a single animal, which reduces biological variability.
Compound Administration: Administer the fluoromethyl azetidine analog at a specific dose, typically via IV bolus for absolute bioavailability and clearance measurements, or oral gavage (PO) for absorption studies.
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The time points should be chosen to accurately capture the absorption, distribution, and elimination phases.[3]
Sample Processing: Immediately process the blood to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (T₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[3]
Conclusion and Future Perspectives
The in vivo comparison of fluoromethyl azetidine analogs reveals a class of compounds with highly tunable properties. The strategic incorporation of fluorine is a powerful tool for optimizing metabolic stability, modulating target engagement, and enabling advanced diagnostic imaging with PET. As seen in the comparative data, however, high in vitro potency does not always translate to in vivo efficacy, often due to challenges in drug-like properties such as solubility and pharmacokinetics.[12]
Future research will likely focus on developing more sophisticated analogs, such as spirocyclic azetidines, to explore novel chemical space and improve three-dimensionality.[1] Furthermore, the application of pre-targeting strategies, where a tagged antibody is administered first, followed by a small, fast-clearing ¹⁸F-labeled azetidine-containing molecule, may overcome the pharmacokinetic hurdles of large molecules in CNS imaging.[6][15] The continued integration of medicinal chemistry, in vivo pharmacology, and advanced imaging will undoubtedly unlock the full potential of these versatile scaffolds in developing the next generation of diagnostics and therapeutics.
References
Gao, Y., et al. (2021). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC. [Link]
Gao, Y., et al. (2021). In Vitro and in Vivo Evaluation of 11 C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid (FM-Azetidine-BA)
Editor's Note: The compound 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid, hereafter referred to as FM-Azetidine-BA, is a novel investigational molecule. As such, publicly available data is limited.
Author: BenchChem Technical Support Team. Date: February 2026
Editor's Note: The compound 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid, hereafter referred to as FM-Azetidine-BA, is a novel investigational molecule. As such, publicly available data is limited. This guide presents a hypothetical, yet scientifically rigorous, case study illustrating the essential cross-reactivity and safety pharmacology profiling that a compound of this nature would undergo during preclinical development. The experimental designs, data, and analyses herein are representative of industry-standard practices aimed at ensuring therapeutic selectivity and minimizing off-target liabilities.
Introduction: The Imperative of Selectivity in Drug Development
The therapeutic efficacy of any new chemical entity is intrinsically linked to its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other proteins and pathways. Off-target activity is a leading cause of adverse drug reactions (ADRs) and compound attrition during drug development.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental pillar of building a robust safety and efficacy case.
This guide provides an in-depth comparative analysis of our hypothetical compound, FM-Azetidine-BA , a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. We will compare the performance of FM-Azetidine-BA against a panel of relevant alternative compounds and a broad range of potential off-targets.
The central objective of this investigation is to de-risk the clinical progression of FM-Azetidine-BA by systematically evaluating its potential for undesirable pharmacodynamic effects, as mandated by international guidelines such as the ICH S7A and S7B.[2][3][4]
Strategic Approach to Cross-Reactivity Profiling
Our experimental strategy is designed as a multi-tiered system to efficiently identify and characterize potential off-target interactions. This approach allows for a broad initial screen followed by more focused, mechanistic studies on any identified "hits." The causality behind this tiered strategy is to maximize the breadth of early screening in a cost-effective manner, reserving resource-intensive functional assays for targets of genuine concern.[5]
}
Figure 1: Tiered workflow for cross-reactivity assessment.
Comparative On-Target and Off-Target Activity
A cornerstone of drug development is demonstrating superior selectivity over existing or competitor compounds. Here, we compare FM-Azetidine-BA's potency against its primary target, BTK, with its activity against other closely related kinases identified in our broad panel screen.
Primary Target Potency and Kinase Selectivity
Kinase inhibitor selectivity is rarely absolute. Understanding the compound's activity against related kinases is crucial for predicting both potential off-target effects and, in some cases, polypharmacology that could be beneficial.[6][7] Our initial screen of FM-Azetidine-BA at 1 µM against a panel of over 400 kinases revealed a very clean profile, with significant inhibition (>70%) observed for only three other kinases besides BTK. Follow-up IC50 determinations were performed for these hits.
Data are hypothetical IC50 values derived from biochemical assays.
Expert Analysis: The data clearly demonstrate the superior potency and selectivity of FM-Azetidine-BA for its intended target, BTK. Notably, it shows over 1000-fold selectivity against TEC kinase and minimal activity against ITK and EGFR, which are known off-targets for the first-generation BTK inhibitor, Ibrutinib, and can contribute to side effects. This high degree of selectivity is a promising attribute for a favorable clinical safety profile.
Safety Pharmacology Profiling
To identify potential liabilities that could lead to adverse events, FM-Azetidine-BA was screened against a panel of targets known to be implicated in ADRs.[1][5][8] The screening was conducted at a concentration of 10 µM to provide a significant safety margin over the anticipated therapeutic exposure.
Data are hypothetical percent inhibition values from radioligand binding assays (for GPCRs) and enzyme activity assays. A result of >50% inhibition is typically considered a "hit" requiring follow-up.
Expert Analysis: FM-Azetidine-BA demonstrates a remarkably clean safety profile. Unlike some comparators, it shows no significant interaction with key cardiovascular (hERG, 5-HT2B) or CNS-related (Dopamine D2) targets at a high concentration.[11][12] Furthermore, its low inhibition of major Cytochrome P450 enzymes suggests a lower potential for clinically significant drug-drug interactions compared to other compounds in its class.[13][14]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key assays used in this evaluation.
Protocol: Broad Kinase Selectivity Profiling
This protocol describes a radiometric assay for assessing compound activity against a large kinase panel.[15][16]
Assay Principle: The assay measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the target kinase.
Preparation:
Prepare a 10 mM stock solution of FM-Azetidine-BA in 100% DMSO.
Serially dilute the compound to create a 10-point concentration curve. The final screening concentration for the initial pass is 1 µM.
Prepare kinase buffer, substrate, and [γ-³³P]ATP solution.
Reaction:
In a 384-well plate, add 5 µL of kinase solution.
Add 2.5 µL of the test compound dilution (or DMSO for control).
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]ATP/substrate mixture.
Incubation & Termination:
Incubate the plate for 60 minutes at 30°C.
Terminate the reaction by adding 10 µL of 3% phosphoric acid.
Detection:
Transfer the reaction mixture to a P30 filtermat.
Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Dry the filtermat and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percent inhibition relative to the DMSO control.
For hits, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol is essential for assessing the risk of drug-induced QT prolongation, a major safety concern.[9][17]
Assay Principle: Automated whole-cell patch-clamp electrophysiology is used to measure the inhibitory effect of the compound on the hERG potassium channel current in a stably transfected cell line (e.g., HEK293).[9]
Cell Preparation:
Culture hERG-HEK293 cells under standard conditions.
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
Compound Preparation:
Prepare a concentration-response series of FM-Azetidine-BA in the appropriate extracellular solution. Ensure the final DMSO concentration is ≤0.3%.
Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch):
Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the instrument.
The instrument automatically achieves gigaseal whole-cell recordings.
Establish a stable baseline current by perfusing with the vehicle (extracellular solution with DMSO).
Apply a specific voltage protocol to elicit the hERG tail current.
Sequentially perfuse the cells with increasing concentrations of the test compound, allowing for equilibrium at each concentration (typically 3-5 minutes).
Data Acquisition & Analysis:
Measure the peak tail current amplitude at each concentration.
Calculate the percent inhibition of the hERG current relative to the vehicle control.
Plot the percent inhibition against concentration to determine the IC50 value. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[9]
}
Figure 2: Mechanism of hERG channel blockade assessment.
Conclusions and Future Directions
This comprehensive, albeit hypothetical, cross-reactivity analysis positions FM-Azetidine-BA as a highly promising clinical candidate.
Superior Selectivity: It demonstrates exceptional potency for its primary target, BTK, with a significantly wider selectivity window against other kinases compared to established competitors. This profile suggests a lower likelihood of off-target effects driven by kinase cross-reactivity.
Favorable Safety Profile: The compound exhibits no significant liabilities in a broad safety pharmacology panel, including a very low potential for hERG channel interaction and minimal inhibition of key CYP450 enzymes. This clean profile predicts a lower risk of adverse drug events and a more manageable drug-drug interaction profile in the clinic.
Based on this robust preclinical safety and selectivity data, FM-Azetidine-BA warrants progression into IND-enabling toxicology studies and subsequent first-in-human clinical trials. The data presented herein provides a strong, scientifically-grounded rationale for its continued development as a potentially best-in-class BTK inhibitor.
References
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Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available at: [Link]
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Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. Available at: [Link]
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PubMed. Radioligand binding assays and their analysis. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Imlunestrant Quantification in Biological Samples
This guide provides an in-depth comparison of validated analytical methods for the quantification of Imlunestrant, a potent, orally bioavailable selective estrogen receptor degrader (SERD), in biological matrices.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of validated analytical methods for the quantification of Imlunestrant, a potent, orally bioavailable selective estrogen receptor degrader (SERD), in biological matrices.[1][2] As a critical component in the treatment of ER-positive breast cancer, accurate measurement of Imlunestrant concentrations in plasma is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-escalation studies, and ensuring patient safety and therapeutic efficacy.[1][3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of method validation, comparing the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with viable alternatives, supported by experimental data and grounded in regulatory expectations.
The Imperative for Rigorous Bioanalytical Method Validation
Before delving into specific methodologies, it is crucial to understand the regulatory framework that governs bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are reliable and reproducible for their intended use.[4][5][6][7] The core parameters of a validated bioanalytical method include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][8] Adherence to these guidelines is not merely a matter of compliance; it is the bedrock of data integrity in clinical and non-clinical studies.[5][9][10]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the definitive technique for the quantification of small molecules like Imlunestrant in complex biological matrices.[11][12][13] Its high sensitivity, specificity, and wide dynamic range make it exceptionally well-suited for bioanalytical applications.[11][13]
A Validated LC-MS/MS Method for Imlunestrant in Human Plasma
A pivotal Phase 1 study investigating the disposition and oral bioavailability of Imlunestrant employed a robust and validated LC-MS/MS method for its quantification in plasma.[3] The key components of this method are outlined below.
Experimental Protocol:
Sample Preparation (Protein Precipitation):
To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of Imlunestrant is recommended for optimal performance).
Vortex the mixture for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
HPLC System: Shimadzu HPLC system or equivalent.[3]
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 5 µm.[3]
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.5 mL/min.
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
Mass Spectrometer: Sciex API 4000 or a comparable triple quadrupole mass spectrometer.[3]
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Imlunestrant and its internal standard must be optimized to ensure selectivity and sensitivity.
Rationale for Experimental Choices:
Protein Precipitation: This is a simple, fast, and cost-effective method for sample cleanup. While not as exhaustive as other techniques, it is often sufficient for removing the bulk of proteinaceous interferences in plasma.
C18 Column: The C18 stationary phase provides excellent retention and separation for hydrophobic molecules like Imlunestrant.
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard in quantitative LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.[14]
Method Performance:
The validated method for Imlunestrant demonstrated a lower limit of quantification (LLOQ) of 0.500 ng/mL and an upper limit of quantification (ULOQ) of 500.000 ng/mL, showcasing a wide dynamic range suitable for clinical studies.[3]
Comparative Analysis of Alternative Methods
While LC-MS/MS is the predominant technique, it is instructive to compare it with methods used for other SERDs and related compounds. This comparison highlights the versatility of the LC-MS/MS platform and offers insights into potential optimizations.
Alternative 1: LC-MS/MS Method for Elacestrant
Elacestrant is another orally administered SERD. A validated LC-MS/MS method for its quantification provides a direct comparison.[14]
Key Differences and Considerations:
Internal Standard: This method also employs a stable isotope-labeled internal standard (Elacestrant-d4), reinforcing this as a best practice.[14]
Sample Preparation: Similar to the Imlunestrant method, protein precipitation is utilized.
MRM Transitions: The specific MRM transitions are, of course, unique to Elacestrant and its deuterated internal standard.[14]
The similarity in the analytical approach for these two SERDs underscores the transferability of the LC-MS/MS methodology for this class of compounds.
Alternative 2: Multiplexed LC-MS/MS for SERDs and Aromatase Inhibitors
In a clinical setting, patients may be on multiple therapies. A validated LC-MS/MS method for the simultaneous quantification of six breast cancer drugs, including the SERD Fulvestrant and aromatase inhibitors, offers a different perspective.[15]
Key Differences and Considerations:
Throughput: A multiplexed assay significantly increases throughput, which is advantageous in large clinical trials.
Chromatography: The chromatographic method must be meticulously developed to resolve all analytes and their internal standards, which can be challenging. This method utilized a Kinetex biphenyl column to achieve adequate separation.[15]
Matrix Effects: With multiple analytes, the potential for differential matrix effects is higher, necessitating careful validation.[15]
This approach highlights a trade-off between throughput and the potential for increased method development complexity and the risk of interferences.
Potential for Advanced and Alternative Methodologies
While the described methods are robust, the field of bioanalysis is continually evolving. For a compound like Imlunestrant, which has a steroid-like structure, techniques used for endogenous steroid analysis could be adapted.
Two-Dimensional Liquid Chromatography (2D-LC/MS/MS): This technique offers enhanced resolution and can be particularly useful for complex matrices or when isomers are present. 2D-LC can provide a more thorough sample cleanup online, potentially reducing matrix effects and improving sensitivity.[16]
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers offer superior mass resolution and can be used for both quantitative and qualitative analysis.[17] This can be beneficial for metabolite identification in parallel with parent drug quantification.
Caption: Standard protein precipitation workflow for Imlunestrant quantification.
Caption: Potential 2D-LC workflow for enhanced sample cleanup and selectivity.
Conclusion
The validated LC-MS/MS method for the quantification of Imlunestrant in human plasma provides a robust, sensitive, and reliable assay suitable for regulated bioanalysis. The use of a simple protein precipitation for sample preparation and a standard reversed-phase chromatographic separation makes it a practical and efficient method for clinical drug development.
Comparison with methods for other SERDs confirms that LC-MS/MS is the platform of choice for this class of compounds. While multiplexed assays can offer higher throughput, they require more complex method development. For challenging applications, advanced techniques like 2D-LC/MS/MS may offer advantages in terms of selectivity and sensitivity.
Ultimately, the choice of analytical method must be guided by the specific requirements of the study, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and cost. The principles of bioanalytical method validation, as laid out by regulatory agencies, must always be the guiding framework to ensure data of the highest quality and integrity.
References
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. (2019, June 24). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
USFDA guidelines for bioanalytical method validation. (n.d.). Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study. (n.d.). Retrieved from [Link]
Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025, February 17). Retrieved from [Link]
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Imlunestrant, an oral selective estrogen receptor degrader, in combination with HER2 directed therapy, with or without abemaciclib, in ER-positive, HER2-positive advanced breast cancer. (n.d.). Retrieved from [Link]
A New Heart-Cutting Method for a Multiplex Quantitative Analysis of Steroid Hormones in Plasma Using 2D-LC/MS/MS Technique. (2023, February 1). Retrieved from [Link]
Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. (2025, June 20). Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
Status: Research Chemical / Hazardous Waste
Primary Hazards: Skin/Eye Irritant (Predicted), Potential Corrosive, Reactive Ring System (Azetidine).[1]
Immediate Directive:
Segregate: Do NOT mix with strong acids or oxidizers.[2][3] The azetidine ring is strained and prone to exothermic ring-opening decomposition.[4]
Contain: Store in a tightly sealed, chemically resistant container (HDPE or Borosilicate Glass).
Label: Affix a hazardous waste label immediately. Mark as "Organic Acid / Fluorinated Amine."
Chemical Profile & Hazard Identification
To dispose of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid safely, we must first understand its reactivity profile.[1] As a Senior Application Scientist, I treat this not just as "waste," but as a reactive intermediate whose stability dictates the disposal path.
Structural Analysis
This molecule contains three critical functional motifs:
Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol). It is susceptible to nucleophilic attack and acid-catalyzed ring opening [1].[4][5]
Fluoromethyl Group: Introduces organofluorine content. While the fluorine percentage is low, incineration requires facilities equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas [2].
Carboxylic Acid: Renders the molecule amphoteric (zwitterionic). It will react with bases and may corrode metals.
Amphoteric. Soluble in both acidic and basic aqueous streams.
Stability
Acid-Sensitive
CRITICAL: Do not dispose of in "Acid Waste" carboys. Risk of decomposition.[2][6]
Water Solubility
High (Zwitterionic)
Spill cleanup can be done with water/detergent.
Segregation & Waste Classification
Proper segregation is the single most effective way to prevent laboratory accidents.
The "Self-Validating" Rule: Never mix waste streams unless you have validated their compatibility. For this compound, the azetidine ring dictates the segregation strategy.[5]
RCRA Classification (US EPA):
Not Listed: This specific compound is not P-listed or U-listed.
Characteristic Waste: It likely meets the definition of Corrosive (D002) if in aqueous solution with pH ≤ 2, or Ignitable (D001) if in an organic solvent with a flashpoint < 60°C [3].
Generator Knowledge: As a researcher, you must declare it as "Hazardous Chemical Waste" based on the known irritant/corrosive properties of azetidines.
Disposal Workflow
The following flowchart outlines the decision logic for disposing of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid. This system ensures compliance and safety from the bench to the incinerator.
Figure 1: Decision logic for the segregation and packaging of fluorinated azetidine waste.
Step-by-Step Operational Protocol
Step 1: Preparation & PPE
PPE: Wear standard nitrile gloves (double gloving recommended due to unknown permeation rates of novel azetidines), safety goggles, and a lab coat.[1]
Ventilation: Perform all waste transfers inside a certified chemical fume hood.[3]
Step 2: Container Selection
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Liquids: Use a chemically resistant HDPE carboy or amber glass bottle.
Constraint: Ensure the container is rated for fluorinated organics.
Step 3: Transfer & Segregation
Do NOT pour this compound into a "General Acid Waste" container. The presence of strong mineral acids (HCl, H2SO4) can trigger ring opening of the azetidine, potentially releasing heat or volatile byproducts.
Preferred Stream:
If solid: Dedicated solid waste container for "Toxic/Irritant Organics."
If liquid (organic): "Halogenated Organic Solvents."
If liquid (aqueous): Adjust pH to 6-8 before disposal to ensure stability, then place in "Aqueous Toxic" waste.[1]
Step 4: Labeling
A "Self-Validating" label must include:
Full Chemical Name: 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid. (Do not use abbreviations like "FM-Azetidine").
Constituents: Note "Contains Fluorine" (Essential for the incineration facility to manage HF emissions).
Step 5: Spill Contingency
In the event of a spill:
Isolate: Evacuate the immediate area.
Neutralize: If the material is acidic, apply a weak base (sodium bicarbonate) until bubbling ceases.
Absorb: Use vermiculite or a universal absorbent pad.
Disposal: Collect absorbent material as hazardous waste following the steps above.
Regulatory & Incineration Considerations
The final destruction of this compound occurs at a Treatment, Storage, and Disposal Facility (TSDF).[1]
Incineration Requirement: Because the molecule contains a C-F bond, it must be incinerated at high temperatures (typically >1100°C) to ensure complete mineralization and destruction of the organofluorine bond [4].
HF Management: The combustion process will generate Hydrogen Fluoride (HF). The TSDF must use wet scrubbers (alkaline quench) to neutralize HF gas before stack release. By labeling the waste "Fluorinated," you ensure the facility routes it to an appropriate incinerator, preventing regulatory violations and equipment corrosion.[1]
References
Padwa, A. (2012).[1][7] Chemistry of Azetidines. Comprehensive Heterocyclic Chemistry III. Elsevier. Link
United Nations Environment Programme (UNEP). (2022). Technical guidelines on the environmentally sound incineration of hazardous wastes. Basel Convention. Link
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. 40 CFR Part 261.[1] Link
European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration. Joint Research Centre. Link